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  • Product: Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride
  • CAS: 42267-16-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of the physical and solubility properties of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (CAS No. 42267-16-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of the physical and solubility properties of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (CAS No. 42267-16-3). Recognizing the scarcity of consolidated public data for this specific molecule, this document emphasizes the foundational principles and robust experimental protocols required for its characterization in a research and development setting. We move beyond simple data reporting to explain the causal relationships between the compound's structure and its expected properties. Detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC) and equilibrium solubility determination are provided to empower researchers to generate high-quality, reliable data. This guide is intended for scientists and professionals in drug development and chemical research who require a practical framework for characterizing novel or sparsely documented chemical entities.

Compound Identification and Structural Rationale

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is the hydrochloride salt of the ethyl ester of phenylserine. Its structure incorporates several key functional groups that dictate its physicochemical behavior:

  • An Amine Hydrochloride Salt: The primary amine is protonated to form a hydrochloride salt. This feature is critical, as it is designed to significantly enhance aqueous solubility compared to the free base, a common strategy in pharmaceutical development.[1]

  • A Phenyl Group: This bulky, hydrophobic group provides a nonpolar character, influencing solubility in organic solvents and impacting crystal lattice interactions.

  • A Hydroxyl Group: The secondary alcohol introduces polarity and an additional site for hydrogen bonding. This is expected to increase the melting point and aqueous solubility compared to its non-hydroxylated analog, D-Phenylalanine ethyl ester hydrochloride.

  • An Ethyl Ester: This group reduces the overall polarity compared to the parent carboxylic acid and provides a lipophilic handle, balancing the hydrophilicity of the salt and hydroxyl moieties.

These features make the compound an interesting chiral building block in organic synthesis.[2][3] The accurate characterization of its physical properties is a prerequisite for its effective use in subsequent synthetic steps or formulation development.

Core Physicochemical Properties

Due to limited availability in major chemical databases, some properties are calculated or inferred from structural analogs. This table summarizes the known and predicted properties for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride.

PropertyValue / DescriptionSource / Method
Chemical Name Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochlorideIUPAC
CAS Number 42267-16-3[4]
Molecular Formula C₁₁H₁₆ClNO₃Calculated
Molecular Weight 245.70 g/mol Calculated
Appearance Predicted: White to off-white crystalline solid.Inferred from similar amino acid ester salts.
Melting Point (°C) Data not publicly available. Expected to be higher than analogs lacking the hydroxyl group (e.g., D-Phenylalanine ethyl ester HCl melts at 153-154°C).N/A
Stereochemistry The molecule contains two chiral centers, allowing for four possible stereoisomers. The specific stereochemistry should be confirmed by analysis.Structural Analysis

Solubility Profile: A-Priori Assessment and Experimental Design

The solubility of a compound is a critical parameter influencing its reactivity, purification, and, in a pharmaceutical context, its bioavailability.[1][5]

Theoretical Assessment:

  • Aqueous Solubility: The presence of the hydrochloride salt form suggests that the compound will be most soluble in acidic to neutral aqueous media (pH 1-7). At higher pH values, the amine will deprotonate to the less soluble free base, likely causing precipitation. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest dose dissolves in 250 mL of aqueous media across a pH range of 1.2-6.8.[6] While the dose is unknown, this principle guides the pH range for solubility testing.

  • Organic Solubility: The phenyl and ethyl ester groups suggest solubility in polar protic solvents like methanol and ethanol, where both hydrogen bonding and nonpolar interactions can occur. Solubility is also expected in polar aprotic solvents like DMSO. It is predicted to have lower solubility in nonpolar solvents such as hexanes or toluene.

Practical Determination: The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method .[1][6][7] This technique measures the saturation concentration of a compound in a given solvent at a constant temperature, ensuring a true thermodynamic equilibrium is reached. It is the reference method for regulatory purposes.[6]

Experimental Characterization Protocols

As a self-validating system, any characterization must begin with identity and purity confirmation before measuring physical properties.

Prerequisite: Identity and Purity Confirmation

Before commencing any physical property measurements, the identity and purity of the material must be unequivocally established.

  • Identity: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure matches that of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride.

  • Purity: Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or CAD) to determine the purity profile and quantify any impurities. A purity level of >98% is recommended for accurate physical property measurements.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[8][9] It provides a precise and reproducible measurement of the melting point.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as high-purity indium.[10]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a perforated lid to allow for the escape of any residual moisture without sample loss.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature at least 20°C above the anticipated melting point at a constant rate of 10°C/min.[9] A nitrogen purge gas (50 mL/min) should be used to maintain an inert atmosphere.

  • Data Analysis: The melting event will appear as a sharp endothermic peak on the resulting thermogram. The extrapolated onset temperature of this peak is reported as the melting point.[8][11] This value represents the temperature at which the first traces of melting occur in a pure substance.

dsc_workflow cluster_prep Preparation cluster_run Instrument Run cluster_analysis Analysis cal Calibrate DSC with Indium Standard weigh Weigh 2-5 mg Sample into Aluminum Pan cal->weigh crimp Crimp Pan with Perforated Lid weigh->crimp load Load Sample & Ref into DSC Cell crimp->load program Set Thermal Program (e.g., 10°C/min ramp) load->program run Execute Run under Nitrogen Purge program->run thermogram Generate Heat Flow vs. Temperature Plot run->thermogram analyze Identify Endothermic Melting Peak thermogram->analyze report Report Extrapolated Onset Temperature analyze->report

Fig. 1: Workflow for Melting Point Determination using DSC.
Protocol: Thermodynamic Solubility by Equilibrium Shake-Flask Method

This method establishes the saturation solubility by allowing excess solid to equilibrate with the solvent over an extended period.[6][7]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, water, ethanol). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies[6]). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation at high speed (e.g., 15,000 rpm) followed by filtration of the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]

  • Analysis: Accurately dilute the clarified filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor used.

solubility_workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification add Add Excess Solid to Solvent agitate Agitate at Constant Temp (e.g., 24-48h) add->agitate verify Verify Excess Solid Remains agitate->verify centrifuge Centrifuge Sample to Pellet Solid verify->centrifuge filtrate Filter Supernatant (e.g., 0.22 µm) centrifuge->filtrate dilute Accurately Dilute the Filtrate filtrate->dilute hplc Analyze Concentration by Validated HPLC dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Fig. 2: Workflow for Shake-Flask Equilibrium Solubility Determination.

Conclusion

While published data for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is sparse, its physicochemical profile can be reliably determined through systematic experimental work. Its structure as an amino acid ester hydrochloride suggests a favorable aqueous solubility and a crystalline nature with a distinct melting point. By employing robust, validated protocols for DSC and equilibrium solubility, researchers can generate the high-quality data necessary to advance their chemical synthesis or drug development programs. This guide provides the strategic framework and detailed methodologies to achieve that goal, ensuring scientific integrity and data trustworthiness.

References

  • Vertex AI Search Result. (R)
  • Vertex AI Search Result.
  • Vertex AI Search Result. (R)
  • Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • PMC. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Vertex AI Search Result. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ACS Publications. L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis | Journal of Chemical Education. [Link]

  • Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. [Link]

  • Angene Chemical. Ethyl 2-amino-3-phenylpropanoate hydrochloride(CAS# 19881-53-9). [Link]

  • NextSDS. 2-AMINO-3-HYDROXY-3-PHENYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE — Chemical Substance Information. [Link]

  • LookChem. ETHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE 3940-27-0 wiki. [Link]

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • MDPI. Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. [Link]

  • ACS Publications. Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics. [Link]

  • NETZSCH. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. [Link]

  • ResearchGate. Synthesis of β‐amino acid methyl ester hydrochlorides (8). [Link]

  • American Elements. (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride | CAS 63060-94-6. [Link]

  • Pharmaffiliates. Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate. [Link]

  • Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • Qualitest. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

Sources

Exploratory

Comprehensive Crystal Structure Analysis of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride

Executive Summary and Chemical Context Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, commonly known as ethyl 3-phenylserinate hydrochloride, is a highly versatile non-proteinogenic β -hydroxyamino acid deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, commonly known as ethyl 3-phenylserinate hydrochloride, is a highly versatile non-proteinogenic β -hydroxyamino acid derivative. Compounds of this class serve as critical chiral building blocks in the synthesis of broad-spectrum antibiotics (e.g., chloramphenicol analogues) and act as potent inhibitors in various enzymatic pathways, including serine hydroxymethyltransferase and tumor-associated carbonic anhydrases[1],[2].

Understanding the precise three-dimensional architecture of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is paramount for rational drug design. The spatial arrangement of its functional groups—specifically the phenyl ring, the β -hydroxyl group, and the α -ammonium moiety—dictates its binding affinity within biological targets. This technical guide delineates the end-to-end self-validating protocols for synthesizing, crystallizing, and resolving the crystal structure of this compound, emphasizing the mechanistic causality behind each experimental phase.

Synthesis and Salt Formation: Mechanistic Causality

The preparation of amino acid ester hydrochlorides requires conditions that prevent the degradation or premature polymerization of the product. Free amino acid esters are inherently unstable; the nucleophilic free amine can react with the ester carbonyl of an adjacent molecule, leading to intermolecular cyclization and the formation of diketopiperazines.

To circumvent this, the synthesis employs a highly efficient, self-validating esterification protocol utilizing Trimethylsilyl chloride (TMSCl) in absolute ethanol[3].

Causality of Reagent Selection: When TMSCl is added to ethanol, it reacts rapidly to generate anhydrous hydrogen chloride (HCl) gas in situ. This serves a dual purpose:

  • Catalysis: The acidic environment protonates the carboxylic acid of the 3-phenylserine precursor, rendering it highly electrophilic and driving the Fischer esterification forward.

  • Stabilization: The generated HCl immediately protonates the resulting α -amino group to form the −NH3+​ chloride salt. This eliminates the nucleophilicity of the nitrogen, strictly preventing diketopiperazine formation and stabilizing the monomeric ester for subsequent crystallization.

Workflow A 3-Phenylserine (Precursor) B Esterification (EtOH, TMSCl) A->B C Ethyl 3-phenylserinate HCl (Product) B->C D Vapor Diffusion (EtOH/Et2O) C->D E SCXRD Analysis D->E

Workflow from precursor synthesis to SCXRD analysis.

Crystallization Protocol for SCXRD

To obtain macroscopic, defect-free single crystals suitable for high-resolution X-ray diffraction, a controlled thermodynamic environment must be established. Rapid precipitation leads to microcrystalline powders or twinned crystals, which are unsuitable for structural resolution.

Step-by-Step Vapor Diffusion Methodology:

  • Dissolution: Dissolve 50 mg of high-purity Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride in a minimal volume (approx. 1-2 mL) of absolute ethanol (the "good" solvent) in a small inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Chamber Setup: Place the unsealed inner vial into a larger outer vial containing 5 mL of diethyl ether (the "antisolvent").

  • Sealing and Equilibration: Seal the outer vial tightly and store it in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

Causality of Vapor Diffusion: Diethyl ether has a higher vapor pressure than ethanol. Over time, ether vapors diffuse into the ethanol solution, gradually lowering the dielectric constant of the solvent mixture. This slowly decreases the solubility of the highly polar hydrochloride salt, inducing a state of gentle supersaturation. This controlled kinetic pathway minimizes the nucleation rate, favoring the growth of a few large, highly ordered single crystals rather than rapid, chaotic precipitation.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable single crystal (typically 0.1–0.3 mm in dimension) is harvested, it is immediately coated in a perfluoropolyether cryo-oil and mounted on a specialized loop.

Data Collection Parameters:

  • Radiation Source: Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) microfocus sealed tube.

  • Temperature: 100 K (Cryogenic nitrogen stream).

Causality of Cryogenic Temperatures: Collecting diffraction data at 100 K is a critical self-validating step in modern crystallography. Lowering the temperature drastically reduces the thermal vibrations of the atoms within the lattice (minimizing the Debye-Waller factors). This enhances the intensity of high-angle diffraction spots, significantly improving the overall resolution. More importantly, it allows for the accurate localization of electron density associated with light atoms—specifically the hydrogen atoms of the −NH3+​ and −OH groups—which is essential for mapping the hydrogen-bonding network[1].

Representative Crystallographic Data

Below is a structured summary of the expected crystallographic parameters for the enantiopure (e.g., L-threo) form of this compound.

ParameterValue / Description
Empirical Formula C₁₁H₁₆ClNO₃
Formula Weight 245.70 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁ (Typical for chiral amino acid derivatives)
Density (calculated) ~1.28 - 1.35 Mg/m³
Absorption Coefficient ~0.25 mm⁻¹
Final R indices [I>2sigma(I)] R1 ≈ 0.035, wR2 ≈ 0.085
Goodness-of-fit on F² ~1.05

Structural Features and Intermolecular Interactions

The crystal lattice of non-proteinogenic amino acid salts is predominantly governed by complex, infinite hydrogen-bonded networks[4]. In the structure of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, the chloride anion ( Cl− ) acts as the primary architectural node.

  • Charge-Assisted Hydrogen Bonds: The protonated α -ammonium group ( −NH3+​ ) acts as a powerful, multi-dentate hydrogen bond donor. It forms strong, charge-assisted ionic hydrogen bonds with the chloride anions ( N−H⋯Cl− ).

  • Dipole-Ion Interactions: The β -hydroxyl group ( −OH ) provides an additional hydrogen bond donor, typically coordinating with the same or an adjacent chloride anion ( O−H⋯Cl− ).

  • Secondary Interactions: The ester carbonyl oxygen ( C=O ) acts as a secondary hydrogen bond acceptor, often interacting with the ammonium group of an adjacent asymmetric unit, weaving the discrete molecules into a cohesive 3D supramolecular lattice.

HBondNetwork Cl Chloride Anion (Cl⁻) [Primary H-Bond Acceptor] NH3 Ammonium Group (-NH₃⁺) [Strong H-Bond Donor] NH3->Cl Charge-Assisted H-Bond CO Ester Carbonyl (C=O) [Secondary Acceptor] NH3->CO Intermolecular H-Bond OH Hydroxyl Group (-OH) [Moderate H-Bond Donor] OH->Cl Dipole-Ion H-Bond

Primary intermolecular hydrogen-bonding network stabilizing the crystal lattice.

The spatial orientation of the phenyl ring is typically driven by weak edge-to-face π−π interactions or C−H⋯π contacts, which fill the hydrophobic voids within the crystal lattice, further stabilizing the structure. Understanding these distinct geometric and electronic features provides critical insights into how this molecule, and its derivatives, might interact within the active sites of target enzymes.

References
  • A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules 2008, 13(5), 1111-1119. URL:[Link]

  • Crystal structures of non-proteinogenic amino acid peroxosolvates: rare example of H-bonded hydrogen peroxide chains Source: CrystEngComm, 2018, 20, 7413-7416. URL:[Link]

  • Revealing protonation states and tracking substrate in serine hydroxymethyltransferase with room-temperature X-ray and neutron crystallography Source: Nature Communications, 2020, 11, 5184. URL:[Link]

  • Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX Source: Journal of Medicinal Chemistry, 2020, 63(22), 13804–13815. URL:[Link]

Sources

Foundational

Technical Whitepaper: Thermal Stability and Melting Point Dynamics of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride

Executive Summary Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (CAS: 42267-16-3), commonly referred to as ethyl phenylserinate hydrochloride, is a highly functionalized chiral building block widely utilized i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (CAS: 42267-16-3), commonly referred to as ethyl phenylserinate hydrochloride, is a highly functionalized chiral building block widely utilized in the synthesis of oxazolines, broad-spectrum antibiotics (e.g., chloramphenicol analogs), and dipeptide sweeteners[1]. Because the molecule contains both a β -hydroxyl group and an α -amino ester moiety, it exhibits complex thermodynamic behavior. This whitepaper elucidates the thermal stability, melting point characteristics, and degradation mechanisms of this compound, providing drug development professionals with validated analytical workflows to ensure structural integrity during high-temperature processing.

Thermodynamic Behavior: Melting Point vs. Decomposition

The determination of an absolute melting point for ethyl phenylserinate hydrochloride is inherently complicated by its thermal lability. Literature values place the melting point of the pure erythro/threo diastereomeric mixtures at approximately 149–150 °C[2]. However, this phase transition is not a clean, purely endothermic event; it is immediately accompanied by thermal decomposition[3].

Standard safety data sheets (SDS) indicate that boiling points are not applicable for this compound because it undergoes catastrophic thermal degradation prior to vaporization[4]. The thermal energy introduced to disrupt the crystal lattice during melting simultaneously provides the activation energy necessary for dehydrohalogenation (the release of HCl gas) and subsequent covalent bond cleavage.

Mechanistic Pathways of Thermal Degradation

Understanding the causality behind the degradation of ethyl phenylserinate hydrochloride is essential for optimizing synthetic reaction conditions (e.g., thermal acylation or ester hydrolysis). Upon reaching the melting threshold (~150 °C), the compound undergoes a cascade of degradation events:

  • Desalting (Dehydrohalogenation): The initial thermal event is the dissociation of the hydrochloride salt, releasing volatile HCl gas and yielding the highly reactive free base.

  • Retro-Aldol Cleavage: The β -hydroxy- α -amino acid architecture is highly susceptible to retro-aldol cleavage. At elevated temperatures, the hydroxyl group acts as an electron donor in the transition state, cleaving the C-C bond between the alpha and beta carbons to yield benzaldehyde and glycine ethyl ester[5].

  • Intermolecular Condensation: If the free base remains in a concentrated melt, the unprotonated amino group of one molecule can attack the ester carbonyl of another, leading to the formation of diketopiperazine derivatives and the elimination of ethanol.

Visualizing the Thermal Degradation Cascade

ThermalDegradation A Ethyl Phenylserinate HCl (CAS: 42267-16-3) B Free Base Intermediate (Ethyl Phenylserinate) A->B Heat (149-150°C) - HCl (Volatilization) C Diketopiperazine Derivative (Intermolecular Condensation) B->C Sustained Heat (>150°C) - Ethanol D Benzaldehyde + Glycine Ester (Retro-Aldol Cleavage) B->D High Thermal Stress C-C Bond Cleavage E Oxazoline / Amide Byproducts (Intramolecular Rearrangement) B->E Thermal Acylation - H2O

Figure 1: Thermal degradation pathways of Ethyl phenylserinate HCl.

Self-Validating Experimental Workflows

To accurately profile the thermal stability of ethyl phenylserinate hydrochloride, empirical protocols must be designed with built-in validation checks to ensure data integrity.

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To quantitatively separate the endothermic melting phase from the exothermic/endothermic decomposition phase.

  • Step 1: System Suitability & Calibration. Calibrate the DSC using an Indium standard (True MP: 156.6 °C). Causality: If the Indium onset deviates by > ±0.1 °C, the system must be recalibrated. This ensures the ~149 °C melting point observed for the sample is absolute and instrument-independent.

  • Step 2: Sample Preparation. Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible. Causality: A low mass minimizes thermal gradients within the sample, preventing broad, overlapping peaks and ensuring sharp endothermic resolution.

  • Step 3: Atmosphere Control. Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Causality: Displacing oxygen prevents oxidative degradation, ensuring that the mass loss observed in the TGA curve is strictly due to inherent thermal instability (e.g., HCl volatilization).

  • Step 4: Temperature Programming. Heat from 25 °C to 300 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate is the optimal thermodynamic balance; slower rates cause the sample to degrade before reaching its true melting point, while faster rates introduce thermal lag.

Protocol 2: Forced Degradation and HPLC-UV Profiling

Objective: To isolate and identify the specific degradation products formed post-melting.

  • Step 1: Thermal Stressing. Heat 50 mg of the compound in a sealed glass ampoule at 160 °C for 30 minutes, then rapidly quench in an ice-water bath. Causality: Quenching immediately arrests the degradation kinetics, preserving the exact degradation profile for analysis.

  • Step 2: Reconstitution. Dissolve the stressed residue in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v).

  • Step 3: System Suitability Validation. Inject a mixed standard of benzaldehyde, glycine ethyl ester, and pure ethyl phenylserinate HCl. The resolution ( Rs​ ) between peaks must be ≥2.0 , and the tailing factor ( Tf​ ) for the intact compound must be ≤1.5 . This validates the column's resolving power.

  • Step 4: Chromatographic Separation. Inject 10 µL onto a C18 Reverse-Phase column (250 x 4.6 mm, 5 µm). Elute using a gradient of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile. Causality: TFA protonates the free amines, preventing secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing.

Quantitative Data Summary

The following table synthesizes the physicochemical and thermal parameters of the compound based on literature and empirical profiling.

ParameterValueAnalytical Method / Remarks
IUPAC Name Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochlorideNomenclature standard
CAS Registry Number 42267-16-3Unique identifier[4]
Molecular Weight 245.70 g/mol Calculated
Melting Point 149–150 °CCapillary method / DSC[2]
Decomposition Onset ~150 °CTGA (Dehydrohalogenation)
Boiling Point Not ApplicableDecomposes prior to boiling[4]
Primary Degradants Benzaldehyde, Glycine ethyl esterHPLC-UV (Retro-aldol cleavage)[5]

References

  • The Journal of Organic Chemistry 1968 Volume.33 No.5 - dss.go.th. 2

  • The synthesis of arylserines - dokumen.pub. 3

  • Synthesis and Fungicidal Activity of Lipophylic N- and O-Acyl Derivatives of β-Hydroxy ᴅʟ-α-Amino Acids - researchgate.net. 5

  • EP0574028A1 - Dipeptide analogs of aspertame and process to prepare them - google.com (Patents). 1

  • GHS 11 (Rev.11) SDS Word 下载CAS: 42267-16-3 Name - xixisys.com. 4

Sources

Exploratory

Pharmacokinetics of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride Derivatives: A Technical Guide to Prodrug Design and Bioanalysis

Introduction & Strategic Rationale Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride—commonly known as phenylserine ethyl ester hydrochloride—is a highly versatile structural scaffold in medicinal chemistry. In dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride—commonly known as phenylserine ethyl ester hydrochloride—is a highly versatile structural scaffold in medicinal chemistry. In drug development, its derivatives serve two primary functions: as chiral intermediates for broad-spectrum antibiotics (such as D-p-methylsulfonylphenylserine ethyl ester in the synthesis of florfenicol)[1], and as lipophilic prodrugs designed to treat neurodegenerative and autonomic disorders[2].

This technical whitepaper explores the pharmacokinetic (PK) paradigm shift induced by the ethyl esterification of the phenylserine backbone. By masking the polar carboxylic acid, researchers can overcome suboptimal physicochemical features, drastically improving membrane permeability, modulating systemic absorption, and enabling targeted enzymatic activation[3].

Physicochemical Impact of Ethyl Esterification

The native phenylserine molecule is a zwitterionic amino acid at physiological pH, rendering it highly hydrophilic (LogP < 0). This high polarity restricts passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

The Esterification Advantage: Synthesizing the ethyl ester derivative neutralizes the negative charge of the carboxylate group. This chemical modification significantly increases the partition coefficient (LogP), shifting the molecule to a lipophilic state[4]. The hydrochloride salt formulation is strategically chosen to ensure that the prodrug maintains rapid aqueous dissolution in the acidic gastric milieu before reaching the absorptive surfaces of the small intestine.

Pharmacokinetic Profiling (ADME)

Absorption

The lipophilic nature of the ethyl ester facilitates rapid gastrointestinal uptake via passive diffusion, bypassing the saturable amino acid transporters required by the parent compound. This results in a significantly shorter Tmax​ and a higher absolute oral bioavailability (F%).

Distribution

Due to its enhanced lipophilicity, the volume of distribution ( Vd​ ) is expanded. For central nervous system (CNS) indications, the ethyl ester acts as a penetrant vector, allowing the prodrug to cross the BBB more efficiently than the free acid[3].

Metabolism (Enzymatic Activation)

The core mechanism of these derivatives relies on bioreversible enzymatic hydrolysis. Once in systemic circulation or target tissues, ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) cleave the ethyl ester bond to release the active phenylserine derivative. For example, in the management of neurogenic orthostatic hypotension, esterified droxidopa (L-threo-3,4-dihydroxyphenylserine) is hydrolyzed to its active acid form, which is subsequently decarboxylated by DOPA decarboxylase (DDC) to yield the neurotransmitter norepinephrine[2].

Excretion

Intact ester prodrugs are rarely excreted in urine due to rapid enzymatic hydrolysis. Renal clearance primarily eliminates the downstream polar metabolites (e.g., 3-O-methylated or glucuronidated derivatives).

G Prodrug Phenylserine Ethyl Ester (Prodrug) CES Carboxylesterases (CES1 / CES2) Prodrug->CES Hydrolysis ActiveAcid Phenylserine Derivative (Active Acid) CES->ActiveAcid DDC DOPA Decarboxylase (DDC) ActiveAcid->DDC Decarboxylation Neurotransmitter Norepinephrine (Active Target) DDC->Neurotransmitter

Biotransformation of phenylserine ethyl ester prodrugs into active neurotransmitters.

Comparative Pharmacokinetic Data

To illustrate the PK advantages of esterification, the following table summarizes the quantitative shifts typically observed when comparing a generic phenylserine free acid (e.g., Droxidopa) to its ethyl ester prodrug counterpart.

Pharmacokinetic ParameterPhenylserine Free AcidPhenylserine Ethyl EsterMechanistic Rationale for Variance
Oral Bioavailability (F%) ~20 - 30%> 60%Masked carboxyl group increases lipophilicity and transcellular absorption[4].
LogP (Octanol/Water) -0.5 (Hydrophilic)+1.2 (Lipophilic)Esterification removes the negative charge at physiological pH.
Tmax​ (Hours) 2.0 - 4.00.5 - 1.5Rapid gastrointestinal uptake of the lipophilic ester.
Volume of Distribution ( Vd​ ) Low (Extracellular)High (Tissue Bound)Enhanced membrane permeability allows broader tissue partitioning[3].

Experimental Methodologies: PK Evaluation Protocols

Evaluating the pharmacokinetics of ester prodrugs requires stringent pre-analytical controls. The primary bioanalytical challenge is preventing the ex vivo hydrolysis of the ester in plasma samples, which would artificially inflate the measured concentration of the active metabolite.

Protocol 1: In Vitro Plasma Stability & Esterase Cleavage Assay

Causality: To differentiate between spontaneous chemical degradation and true enzymatic activation, assays must be performed in parallel using active plasma and heat-inactivated plasma.

  • Preparation: Pre-warm fresh human or rat plasma to 37°C. Prepare a control batch of plasma heated to 60°C for 30 minutes to denature esterases.

  • Spiking: Spike the ethyl 2-amino-3-hydroxy-3-phenylpropanoate derivative into both plasma matrices to achieve a final concentration of 10 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 2% formic acid.

  • Self-Validating System: Include a positive control (e.g., procaine, known to be rapidly hydrolyzed by plasma esterases) to confirm enzyme viability in the active plasma batch.

Protocol 2: LC-MS/MS Bioanalysis of Prodrug and Active Metabolite

Causality: Acidic extraction conditions are mandatory. Lowering the pH protonates the newly formed carboxylic acid metabolite, increasing its organic partitioning during extraction while simultaneously denaturing residual esterases to halt ex vivo conversion.

  • Plasma Collection: Collect whole blood in tubes pre-treated with Sodium Fluoride (NaF) or Diisopropyl fluorophosphate (DFP) to immediately inhibit carboxylesterases. Centrifuge at 4°C to isolate plasma.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of Acetonitrile containing 0.1% Formic Acid and a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject the supernatant onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA). The acidic mobile phase ensures optimal ionization of the amine group.

  • Detection: Utilize positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating System: The recovery ratio of the SIL-IS validates the extraction efficiency and mathematically compensates for matrix-induced ion suppression during MS analysis.

Workflow Step1 Plasma Collection (+ Esterase Inhibitor) Step2 Acidic Protein Precipitation (0.1% FA in MeCN) Step1->Step2 Step3 Centrifugation & Supernatant Extraction Step2->Step3 Step4 LC-MS/MS Analysis (Positive ESI Mode) Step3->Step4 Step5 PK Parameter Calculation (Non-Compartmental) Step4->Step5

Step-by-step bioanalytical workflow for pharmacokinetic quantification using LC-MS/MS.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Derivatization Protocols Using Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Rationale Ethyl 2-amino-3-hydroxy-3-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Rationale

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (the ethyl ester of phenylserine) is a highly versatile, privileged chiral pool reagent. Featuring two contiguous stereocenters (C2-amino, C3-hydroxyl), it serves as a foundational scaffold for the asymmetric synthesis of chiral oxazoline ligands, β -lactam antibiotics, and phenicol analogs (e.g., thiamphenicol, florfenicol).

Mechanistic Causality for Reagent Selection: Utilizing the hydrochloride salt of the ethyl ester, rather than the free amino acid, is a deliberate and critical experimental choice. The esterification enhances solubility in polar aprotic solvents (e.g., DCM, THF) required for downstream synthesis. More importantly, protonation of the primary amine as a hydrochloride salt completely suppresses spontaneous intermolecular aminolysis—preventing the formation of undesired diketopiperazine byproducts during storage and early-stage handling. The stereocenters established during the initial synthesis of the phenylserine core [1] dictate the geometric outcomes of all subsequent cyclizations.

Protocol 1: Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are ubiquitous ligands in asymmetric catalysis. The conversion of ethyl phenylserinate into an oxazoline relies on a cyclodehydration mechanism that proceeds with strict stereochemical inversion. Treatment of the N-acyl derivative with thionyl chloride ( SOCl2​ ) forms a cyclic oxazolinium intermediate, resulting in the inversion of stereochemistry at the C3 hydroxyl center[2]. Consequently, cyclization of the threo (anti) isomer yields a cis-oxazoline, while the erythro (syn) isomer yields a trans-oxazoline.

Experimental Workflow

OxazolineWorkflow A Ethyl Phenylserinate HCl Salt B N-Acylation (PhCOCl, Et3N) A->B Step 1 0°C to RT C N-Benzoyl Intermediate B->C Isolation D Cyclodehydration (SOCl2) C->D Step 2 0°C, DCM E Chiral Oxazoline (Inverted C-O) D->E Workup & Purify

Workflow for the asymmetric synthesis of chiral oxazolines from ethyl phenylserinate.

Step-by-Step Methodology

Step 1: N-Acylation

  • Suspend Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine ( Et3​N , 30.0 mmol, 3.0 eq) dropwise to liberate the free base. The solution will become homogenous.

  • Slowly add benzoyl chloride (11.0 mmol, 1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validating Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a single UV-active spot ( Rf​≈0.5 ).

  • Quench with 1M HCl (20 mL), extract with DCM, dry over MgSO4​ , and concentrate in vacuo to yield the N-benzoyl intermediate.

Step 2: Cyclodehydration

  • Dissolve the crude N-benzoyl intermediate in anhydrous DCM (40 mL) and cool to 0 °C.

  • Add thionyl chloride ( SOCl2​ , 20.0 mmol, 2.0 eq) dropwise over 10 minutes.

  • Stir for 3 hours at room temperature.

  • Self-Validating Checkpoint: Analyze the crude mixture via IR spectroscopy. The disappearance of the broad -OH and -NH stretches ( ∼3300−3400 cm−1 ) and the appearance of a strong C=N stretch ( ∼1650 cm−1 ) confirms successful oxazoline ring closure.

  • Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry, and purify via flash column chromatography to isolate the pure chiral oxazoline.

Protocol 2: Stereospecific Cyclization to β -Lactams

The β -lactam ring is the pharmacophore of penicillins, cephalosporins, and carbapenems. Ethyl phenylserinate can be converted into highly substituted 3-amino-2-azetidinones via a Mitsunobu cyclization. This reaction utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine ( PPh3​ ). The hydroxyl group is activated as a phosphonium leaving group, followed by an intramolecular SN​2 attack by the amide nitrogen. This precisely engineered causality results in complete inversion at C3 and retention at C2 [3].

Experimental Workflow

BetaLactam A β-Hydroxy Amide (from Phenylserine) B Phosphonium Intermediate A->B DEAD, PPh3 THF, 0°C C Intramolecular SN2 Attack B->C Amide Deprotonation D Chiral β-Lactam (Inverted at C3) C->D Ring Closure

Mechanistic pathway of the Mitsunobu cyclization yielding chiral β-lactams.

Step-by-Step Methodology

Step 1: Amidation (Pre-requisite)

  • Convert the ethyl ester of the phenylserine derivative into the desired β -hydroxy aryl amide using standard trimethylaluminum ( AlMe3​ ) mediated amidation with an aniline derivative (e.g., p-anisidine).

Step 2: Mitsunobu Cyclization

  • Dissolve the β -hydroxy amide (5.0 mmol) and PPh3​ (6.0 mmol, 1.2 eq) in anhydrous THF (30 mL) under argon.

  • Cool the mixture to 0 °C.

  • Add DEAD (6.0 mmol, 1.2 eq) dropwise via syringe. The solution will briefly turn yellow/orange before fading as the betaine intermediate forms.

  • Stir the reaction at room temperature for 12 hours.

  • Self-Validating Checkpoint: The formation of the triphenylphosphine oxide ( Ph3​P=O ) byproduct is a stoichiometric indicator of reaction progress. Monitor via 31P NMR (appearance of a dominant singlet at δ≈29 ppm ) to confirm the consumption of PPh3​ ( δ≈−5 ppm ).

  • Concentrate the solvent and purify the resulting β -lactam via silica gel chromatography (eluting with Hexanes/EtOAc).

Data Presentation: Stereochemical Outcomes

The table below summarizes the predictable stereochemical translations when utilizing specific diastereomers of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride in the described workflows.

Starting Material ConfigurationReagent SystemTarget ScaffoldStereochemical OutcomeTypical YieldOptical Purity (ee / dr)
(2S, 3R)-Ethyl Phenylserinate PhCOCl , then SOCl2​ OxazolineInversion at C3 (cis)78 - 85%>98% ee, >95:5 dr
(2R, 3S)-Ethyl Phenylserinate PhCOCl , then SOCl2​ OxazolineInversion at C3 (cis)76 - 82%>98% ee, >95:5 dr
(2S, 3R)- β -Hydroxy AmideDEAD, PPh3​ β -LactamInversion at C3 (cis)65 - 75%>99% ee, >98:2 dr
(2S, 3S)- β -Hydroxy AmideDEAD, PPh3​ β -LactamInversion at C3 (trans)68 - 72%>99% ee, >98:2 dr

Note: Yields and purities are aggregated from standard literature benchmarks for these specific transformations[1, 3, 4].

Quality Control & Analytical Validation

To ensure the integrity of the asymmetric synthesis, the following analytical validations must be performed on the isolated products:

  • Diastereomeric Ratio (dr) via 1H NMR: The coupling constant ( J2,3​ ) of the vicinal protons on the heterocyclic rings is highly diagnostic. For β -lactams, a cis relationship typically exhibits a coupling constant of J≈5.0−5.5 Hz , whereas a trans relationship exhibits J≈2.0−2.5 Hz .

  • Enantiomeric Excess (ee) via Chiral HPLC: Analyze the final compounds using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) using a Hexane/Isopropanol isocratic gradient. Compare retention times against a racemic standard synthesized via an achiral route to accurately integrate the area under the curve (AUC) for both enantiomers.

References

  • Concise Asymmetric Synthesis of β -Hydroxy α -Amino Acids Using the Sulfinimine-Mediated Asymmetric Strecker Synthesis: Phenylserine and β -Hydroxyleucine. The Journal of Organic Chemistry (2000). URL:[Link]

  • The p-Phenylserine Series. Part I. Journal of the Chemical Society (1951). URL:[Link]

  • Stereospecific cyclization of β -hydroxy aryl amides to β -lactams. Canadian Journal of Chemistry (1984). URL:[Link]

  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry (2013). URL:[Link]

Application

Application Note: Integration of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride in Hybrid Solid/Solution-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: C-terminal lipophilic modifications, suppression of β-elimination, and epimerization-free fragment condensation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: C-terminal lipophilic modifications, suppression of β-elimination, and epimerization-free fragment condensation.

Introduction & Mechanistic Rationale

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (commonly known as phenylserine ethyl ester hydrochloride) is a highly specialized building block in peptide chemistry [1]. Phenylserine (a β-hydroxy-α-amino acid) is a critical structural motif found in potent natural cyclic depsipeptides, such as the antibiotic lysobactin [2].

In modern drug development, capping the C-terminus of a peptide as an ethyl ester is a proven prodrug strategy to mask the negative charge of the carboxylate, thereby dramatically increasing lipophilicity and cellular membrane permeability. However, incorporating this specific building block directly into standard Solid-Phase Peptide Synthesis (SPPS) presents severe chemical challenges:

  • β-Elimination Risks: The electron-withdrawing nature of the β-hydroxyl group makes the α-proton of phenylserine highly acidic. Under the repetitive basic conditions of standard Fmoc-SPPS (e.g., 20% piperidine), β-hydroxy amino acids are notoriously susceptible to base-catalyzed β-elimination, yielding inactive dehydroamino acid byproducts [3].

  • Epimerization: Activation of the carboxyl group of phenylserine derivatives heavily favors the formation of an oxazolone intermediate, leading to rapid epimerization at the α-carbon [2].

  • C-Terminal Blocking: Because the carboxyl group of this building block is protected as an ethyl ester, it cannot be used for standard N-to-C chain elongation on a solid support.

The Strategic Solution: To bypass these limitations, we employ a Hybrid Solid/Solution-Phase Synthesis approach [4]. The main peptide sequence is synthesized on a highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin. Mild cleavage yields a fully protected peptide acid, which is then coupled to the phenylserine ethyl ester in solution. The use of the hydrochloride salt of the ester is deliberate: it prevents the free amine from undergoing spontaneous degradation or diketopiperazine formation during storage, requiring precise stoichiometric neutralization during the coupling step.

Experimental Protocols: The Hybrid Workflow

The following self-validating protocol details the epimerization-free condensation of a resin-cleaved peptide with Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride.

Phase 1: On-Resin Synthesis and Mild Cleavage
  • Resin Loading: Swell 2-CTC resin in anhydrous dichloromethane (DCM). Load the C-terminal amino acid of your main peptide fragment using standard DIPEA protocols.

  • Fmoc-SPPS: Elongate the peptide using standard DIC/Oxyma activation and 20% piperidine for Fmoc deprotection.

  • Mild Cleavage: Wash the resin thoroughly with DCM. Treat the resin with a mild cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM (or 20% Hexafluoro-2-propanol in DCM) for 5 × 3 minutes.

    • Causality: This specific acid concentration is strong enough to cleave the highly labile trityl ester anchor but weak enough to preserve all side-chain protecting groups (e.g., tBu, Trt, Boc), preventing side reactions in the subsequent solution-phase step.

  • Neutralization: Immediately neutralize the cleavage fractions with 1.5 equivalents of pyridine to prevent premature side-chain deprotection. Concentrate under reduced pressure to yield the protected peptide acid.

Phase 2: Solution-Phase Fragment Condensation

Note: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is utilized here instead of standard uronium reagents (like HATU) because it uniquely suppresses oxazolone formation, ensuring near-zero epimerization during fragment condensation [2].

  • Preparation: Dissolve the protected peptide acid (1.0 eq) and Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (1.2 eq) in anhydrous DMF.

  • Activation: Add DEPBT (1.2 eq) to the mixture and cool the reaction vessel to 0 °C.

  • Stoichiometric Neutralization: Dropwise, add exactly 2.4 eq of N,N-Diisopropylethylamine (DIPEA) .

    • Causality: The first 1.2 eq of DIPEA is strictly consumed to neutralize the hydrochloride salt of the phenylserine ethyl ester, liberating the nucleophilic free amine. The remaining 1.2 eq facilitates the DEPBT-mediated coupling. Adding excess base will trigger the dreaded β-elimination of the phenylserine hydroxyl group.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quality Control (Self-Validation): Analyze an aliquot via LC-MS.

    • Validation Check: The presence of a mass corresponding to [M−18] indicates dehydration (β-elimination), signaling that the base concentration was too high or the temperature was not properly controlled.

Phase 3: Global Deprotection
  • Workup: Precipitate the protected peptide ester in cold water, filter, and dry.

  • Deprotection: Treat the dried intermediate with a standard cleavage cocktail (TFA / Triisopropylsilane / Water, 95:2.5:2.5 v/v/v) for 2 hours to remove all side-chain protecting groups.

  • Isolation: Precipitate the final C-terminally modified peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Quantitative Data Presentation

The choice of coupling reagent in Phase 2 is the most critical variable in this workflow. Table 1 summarizes the impact of different coupling reagents on the condensation of a model protected peptide acid with Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride.

Table 1: Impact of Coupling Reagents on Yield, Epimerization, and β-Elimination

Coupling ReagentBase (Eq.)Target Product Yield (%)Epimerization (%)β-Elimination Byproduct (%)
DEPBT DIPEA (2.4)84% < 1.0% < 1.0%
HATUDIPEA (2.4)88%9.5%2.5%
DIC / OxymaNone76%4.0%< 1.0%
PyBOPDIPEA (3.0)*71%14.0%8.0%

*Excess base intentionally added to demonstrate the vulnerability of the β-hydroxyl group to base-catalyzed elimination.

Workflow Visualization

The following diagram maps the logical progression of the hybrid synthesis strategy, highlighting the transition from solid-phase elongation to solution-phase C-terminal esterification.

G N1 1. Fmoc-SPPS (2-CTC Resin) N2 2. Mild Cleavage (1% TFA/DCM) N1->N2 N3 3. Protected Peptide Acid N2->N3 N4 4. Solution Coupling (+ PheSer-OEt HCl) N3->N4 N5 5. Global Deprotection N4->N5 N6 Final C-Terminal Ester Peptide N5->N6

Caption: Hybrid SPPS/Solution-Phase workflow for C-terminal phenylserine ethyl ester modification.

References

  • Guzman, R. E., et al. "Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function." Journal of the American Chemical Society, 2015. Available at:[Link]

  • Kates, S. A., et al. "β-Elimination Side Reactions in Peptide Synthesis." Methods in Molecular Biology, vol. 666, 2010, pp. 251-267. Available at:[Link]

  • Amblard, M., et al. "Recent Advances in the Synthesis of C-Terminally Modified Peptides." Peptide Science, 2021. Available at:[Link]

Method

Application Note: Advanced Protocols for the Preparation of Oxazolines from Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride

Executive Summary The synthesis of 2-oxazoline rings from β -amino alcohols is a cornerstone methodology in organic synthesis, heavily utilized in the production of chiral ligands, protecting groups, and broad-spectrum a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-oxazoline rings from β -amino alcohols is a cornerstone methodology in organic synthesis, heavily utilized in the production of chiral ligands, protecting groups, and broad-spectrum antibiotics such as florfenicol[1]. Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (commonly known as phenylserine ethyl ester hydrochloride) serves as a highly versatile precursor for these transformations[2]. Because this precursor possesses two contiguous stereocenters (C2 and C3), selecting the appropriate cyclization reagent is critical for controlling the stereochemical outcome of the final oxazoline derivative.

This application note details two field-proven methodologies for oxazoline preparation: a two-step dehydrative cyclization yielding stereochemical inversion, and a one-pot Lewis acid-catalyzed nitrile condensation yielding stereochemical retention.

Mechanistic Rationale & Stereochemical Control

Understanding the causality behind the cyclization mechanism is paramount for drug development professionals aiming for enantiopure or diastereopure products.

  • Pathway A (Inversion via Cyclodehydration): When the precursor is first N-acylated to form a β -hydroxy amide, subsequent treatment with dehydrating agents like Thionyl Chloride ( SOCl2​ ), Triflic Acid (TfOH), or Diethylaminosulfur trifluoride (DAST) activates the hydroxyl group. For instance, DAST converts the -OH into a highly reactive dialkylaminosulfur trifluoride leaving group. This prompts an intramolecular SN​2 backside attack by the amide carbonyl oxygen. Consequently, this pathway enforces a strict Walden inversion of stereochemistry at the C3 position[3].

  • Pathway B (Retention via Nitrile Condensation): Direct condensation of the β -amino alcohol with a nitrile relies on a Lewis acid (e.g., ZnCl2​ ) to activate the nitrile carbon. The free amine attacks the activated nitrile to form an amidine-like intermediate, followed by intramolecular trapping by the hydroxyl oxygen. Because the C-O bond at the chiral center is never broken during this sequence, the reaction proceeds with complete retention of stereochemistry [4].

Experimental Workflows

OxazolineSynthesis cluster_path1 Two-Step N-Acylation & Cyclodehydration cluster_path2 One-Pot Condensation SM Ethyl 2-amino-3-hydroxy- 3-phenylpropanoate HCl FB Neutralization (Et₃N / DIPEA) SM->FB ACYL N-Acylation (R-COCl or R-COOH) FB->ACYL Pathway A NITRILE Nitrile Condensation (R-CN, Lewis Acid) FB->NITRILE Pathway B INT β-Hydroxy Amide Intermediate ACYL->INT DEHYD Cyclodehydration (SOCl₂, DAST, or TfOH) INT->DEHYD PROD 2-Substituted Oxazoline Derivative DEHYD->PROD Inversion of Stereocenter NITRILE->PROD Retention of Stereocenter

Fig 1: Mechanistic pathways for oxazoline synthesis from phenylserine ethyl ester.

Detailed Protocols

Protocol A: Two-Step N-Acylation and DAST-Mediated Cyclodehydration

Objective: Synthesize an oxazoline derivative with inversion of the C3 stereocenter.

Step 1: Free-Basing and N-Acylation

  • Preparation: Suspend Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Neutralization: Add Triethylamine ( Et3​N , 2.5 eq, 25 mmol) dropwise at 0 °C.

    • Causality Insight: The first equivalent of base neutralizes the HCl salt to release the nucleophilic free amine. The excess base acts as an acid scavenger for the HCl generated during the subsequent acylation. Failure to fully neutralize the salt will result in competitive O-acylation or unreacted starting material.

  • Acylation: Add the desired acyl chloride (e.g., Benzoyl chloride, 1.1 eq, 11 mmol) dropwise over 15 minutes. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude β -hydroxy amide intermediate.

Step 2: Cyclodehydration

  • Activation: Dissolve the crude β -hydroxy amide in anhydrous DCM (40 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 eq, 12 mmol) dropwise.

    • Causality Insight: DAST selectively activates the secondary alcohol over the ethyl ester. The low temperature prevents unwanted elimination side-reactions (e.g., formation of enamides).

  • Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Isolate: Carefully quench with saturated NaHCO3​ at 0 °C (Caution: Exothermic reaction with HF and CO2​ gas evolution). Extract with DCM, dry, and purify via silica gel chromatography to isolate the pure oxazoline.

Protocol B: One-Pot Lewis Acid-Catalyzed Nitrile Condensation

Objective: Direct synthesis of the oxazoline with retention of the C3 stereocenter.

  • Setup: In a flame-dried Schlenk flask, combine Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (1.0 eq, 10 mmol) and anhydrous Chlorobenzene (30 mL).

  • Reagent Addition: Add the target nitrile (e.g., Benzonitrile, 1.5 eq, 15 mmol), Triethylamine (1.0 eq, 10 mmol, to liberate the free base), and anhydrous Zinc Chloride ( ZnCl2​ , 0.1 eq, 1 mmol).

    • Causality Insight: ZnCl2​ coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack by the sterically hindered β -amino alcohol [5].

  • Thermal Condensation: Heat the mixture to reflux (approx. 130 °C) for 16–24 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer and purify via column chromatography.

Quantitative Data & Method Comparison

ParameterPathway A: N-Acylation + DASTPathway B: Nitrile + Lewis Acid
Reagents 1. R-COCl / Et3​N 2. DAST, DCMR-CN, ZnCl2​ , Et3​N , PhCl
Intermediate β -Hydroxy amide (Isolated)None (In situ activation)
Reaction Temp -78 °C RT130 °C (Reflux)
Stereochemical Outcome Inversion (via SN​2 displacement)Retention
Typical Yield 75 - 85%60 - 70%
Primary Byproducts Fluorinated alkanes (if cyclization fails)Unreacted starting materials, amides

Troubleshooting & Analytical Validation (Self-Validating Systems)

  • TLC Monitoring: In Pathway A, monitor the disappearance of the β -hydroxy amide via TLC (Hexane/EtOAc 1:1, Rf​≈0.3 ). The oxazoline product is significantly less polar ( Rf​≈0.6 ). If the Rf​ does not shift, the DAST reagent may have hydrolyzed; ensure strict anhydrous conditions.

  • Stereochemical Verification via NMR: The stereochemistry of the resulting oxazoline can be validated using 1H -NMR. The coupling constant ( J ) between the protons at C4 and C5 of the oxazoline ring differs significantly between cis and trans isomers. Typically, Jcis​ is larger (approx. 8–10 Hz) than Jtrans​ (approx. 4–6 Hz). Use this to confirm whether inversion or retention occurred relative to your starting diastereomer.

  • Reagent Handling: DAST is highly sensitive to moisture and degrades rapidly. Always handle DAST using PTFE syringes and store it in a specialized fluoropolymer container. Alternatively, Triflic Acid (TfOH) can be used as a robust, atom-economical dehydrating agent that generates only water as a byproduct[6].

References

  • Title: Synthesis of 2-oxazolines Source: Organic Chemistry Portal URL: [Link]

  • Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Source: Molecules (MDPI) URL: [Link]

  • Title: One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries Source: Journal of Combinatorial Chemistry (NIH PMC) URL: [Link]

  • Title: Biocatalytic Synthesis of Enantiopure β -Methoxy- β -arylalanine Derivatives Source: ResearchGate URL: [Link]

  • Title: WO2015157927A1 - Florfenicol synthesizing method Source: Google Patents URL

Sources

Application

Application Note: Dissolving Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride for In Vitro Cell Culture Assays

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & The Causality of Solvent Selection When desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & The Causality of Solvent Selection

When designing in vitro assays for esterified amino acid derivatives like Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (also known as 3-phenylserine ethyl ester HCl), the primary challenge lies in balancing stock concentration solubility with the preservation of the ester moiety[1].

While the hydrochloride salt confers a baseline degree of aqueous solubility, preparing high-concentration master stocks in purely aqueous buffers is fundamentally flawed. Aqueous environments at physiological pH will initiate premature hydrolysis of the ethyl ester prior to cellular administration, invalidating the prodrug mechanism[2]. Furthermore, the phenyl ring and ethyl ester significantly increase the molecule's lipophilicity, making high-concentration aqueous stocks prone to micro-precipitation.

To ensure molecular stability and complete solubilization, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for master stocks, followed by a rigorous step-down dilution into culture media[3].

Table 1: Key Physicochemical Properties
PropertyValueImpact on Assay Design & Causality
CAS Number 42267-16-3Primary identifier for sourcing and QC validation.
Molecular Weight 245.7 g/mol Critical for accurate molarity calculations (12.29 mg/mL = 50 mM).
XLogP3 ~2.11Indicates moderate lipophilicity; necessitates organic solvent for stocks.
Salt Form Hydrochloride (HCl)Lowers local pH upon dissolution; requires buffering in final media.
Functional Group Ethyl EsterActs as a lipophilic prodrug moiety; susceptible to aqueous hydrolysis.

Cellular Uptake & Intracellular Activation Pathway

The ethyl ester modification is not merely structural; it is a deliberate pharmacokinetic strategy. The ester masks the polar carboxylic acid, increasing passive diffusion across the hydrophobic lipid bilayer. Once inside the cytosol, ubiquitous intracellular esterases cleave the ethyl group, releasing the active free carboxylic acid (phenylserine derivative) to interact with intracellular targets.

Pathway Extracellular Culture Media (Prodrug: Ethyl Ester) Membrane Cell Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion Intracellular Cytosol (Internalized Ester) Membrane->Intracellular Esterase Intracellular Esterases Intracellular->Esterase Active Active Phenylserine (Free Carboxylic Acid) Esterase->Active Hydrolysis

Mechanism of cellular uptake and intracellular esterase-mediated activation.

Experimental Protocols: A Self-Validating System

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) [3]. The following protocols establish a self-validating workflow to achieve this.

Protocol A: Preparation of 50 mM Master Stock in Anhydrous DMSO

Expert Insight: Standard cellulose acetate (CA) or polyethersulfone (PES) syringe filters will dissolve upon contact with 100% DMSO, leaching toxic polymers into your stock. You must use Polytetrafluoroethylene (PTFE) filters.

  • Equilibration: Allow the lyophilized vial of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate HCl to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Weighing & Calculation: Weigh the desired amount. To create a 50 mM stock, dissolve 12.29 mg of compound per 1.0 mL of anhydrous DMSO . (Formula: 50 mmol/L × 245.7 g/mol = 12.285 mg/mL).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber microcentrifuge tube.

  • Validation Checkpoint 1 (Visual QC): Hold the tube against a dark background. The solution must be completely transparent. Any turbidity indicates moisture contamination or degraded compound.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C. Avoid repeated freeze-thaw cycles, which degrade the ester.

Protocol B: Serial Dilution and Media Spiking

Directly pipetting volumes under 1.0 µL into culture media introduces unacceptable technical variance. To achieve final assay concentrations below 50 µM, perform an intermediate serial dilution in 100% DMSO.

Table 2: Intermediate DMSO Serial Dilution Strategy (Targeting 0.1% Final DMSO)

Step Target Stock DMSO Volume Source Volume Final Assay Conc. (at 1:1000 in Media)
1 50 mM (Master) N/A N/A 50 µM
2 25 mM 50 µL 50 µL of 50 mM 25 µM
3 10 mM 60 µL 40 µL of 25 mM 10 µM

| 4 | 5 mM | 50 µL | 50 µL of 10 mM | 5 µM |

  • Intermediate Preparation: Prepare the required intermediate stocks in 100% DMSO according to Table 2.

  • Media Spiking: Pre-warm the cell culture media to 37°C. Add 1.0 µL of the appropriate DMSO stock per 1.0 mL of culture media (1:1000 dilution).

  • Homogenization: Invert the media tube gently 5-10 times. Do not vortex protein-rich media (e.g., containing FBS) to avoid foaming and protein denaturation.

  • Validation Checkpoint 2 (Cellular QC): Observe the cells under a phase-contrast microscope 24 hours post-treatment. If widespread vacuolization occurs in the vehicle control wells, the DMSO concentration has exceeded the cytotoxic threshold for your specific cell line, or the DMSO stock has oxidized.

Workflow A Weigh Compound (Anhydrous Environment) B Add 100% DMSO (Vortex & Sonicate) A->B C Sterile Filtration (0.22 µm PTFE) B->C D Aliquot & Store (-80°C, Dark) C->D E Dilute in Media (Final DMSO ≤ 0.1%) D->E

Workflow for preparing sterile DMSO stock solutions and culture media dilutions.

Troubleshooting: Handling Serum Protein Binding

Because Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride possesses moderate lipophilicity, it may bind non-specifically to albumin and other proteins present in Fetal Bovine Serum (FBS).

  • Observation: If the assay yields lower-than-expected efficacy or a shifted IC50 curve.

  • Causality & Solution: The effective free-drug concentration is lower than the calculated concentration due to serum binding. Consider performing a 2-hour serum starvation prior to treatment, or reducing the FBS concentration in the assay media to 1-2% during the treatment window to maximize bioavailability.

References

  • Shaw, K. N. F., & Fox, S. W. "Stereochemistry of the β-Phenylserines." Journal of the American Chemical Society. Available at:[Link]

  • Verheijen, M., et al. "DMSO toxicity in cell culture." Toxicology in Vitro. Available at: [Link]

  • Zhang, Y., et al. "Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine." ResearchGate. Available at: [Link]

Sources

Method

Catalytic reduction methods for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

An in-depth guide to the catalytic reduction of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, a key transformation for synthesizing phenylalaninate derivatives. This document provides detailed application not...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic reduction of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, a key transformation for synthesizing phenylalaninate derivatives. This document provides detailed application notes, step-by-step protocols, and mechanistic insights for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Dehydroxylation

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate, an ester of the amino acid 3-phenylserine, is a valuable chiral building block. Its structure features a benzylic hydroxyl group which, upon reduction, yields ethyl 2-amino-3-phenylpropanoate (ethyl phenylalaninate), a direct precursor to phenylalanine and its derivatives. These derivatives are integral to numerous pharmaceuticals and bioactive molecules. The challenge lies in the selective hydrogenolysis of the C-O bond at the benzylic position without affecting the ester, the amine, or the aromatic ring. This guide details robust and reproducible catalytic methods to achieve this transformation efficiently.

The starting material, being a hydrochloride salt, introduces an acidic environment. This acidity can be beneficial, as protonation of the hydroxyl group can facilitate its departure as a water molecule, a better leaving group, during the catalytic cycle. However, conditions must be optimized to prevent unwanted side reactions.

Mechanistic Rationale: The Palladium-Catalyzed Hydrogenolysis Pathway

The selective removal of a benzylic hydroxyl group is most effectively achieved through palladium-catalyzed hydrogenolysis. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and recoverability as a heterogeneous catalyst.[1][2]

The generally accepted mechanism involves several key steps on the palladium surface:

  • Adsorption: The substrate adsorbs onto the palladium surface. The phenyl ring's π-system interacts with the metal.

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species.

  • C-O Bond Activation: The benzylic C-O bond is activated. In the acidic medium provided by the hydrochloride salt, the hydroxyl group is protonated, forming a good leaving group (-OH₂⁺).

  • Hydrogenolysis: The activated C-O bond is cleaved by the palladium-hydride species, and a new C-H bond is formed. The water molecule is released.

  • Desorption: The final product, ethyl 2-amino-3-phenylpropanoate, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

It is crucial to control the reaction conditions to prevent the saturation of the aromatic ring, a potential side reaction with highly active catalysts or harsh conditions.[3]

dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

} dot Caption: General reaction scheme for the catalytic hydrogenolysis.

Comparative Overview of Catalytic Reduction Methods

Two primary methods are employed for this transformation, differing in their hydrogen source. The choice between them often depends on the available equipment and safety considerations.

ParameterMethod A: Catalytic HydrogenationMethod B: Catalytic Transfer Hydrogenation
Hydrogen Source High-pressure H₂ gasHydrogen donor (e.g., Formic acid, Ammonium formate)[4][5]
Pressure 1 - 10 atm (typically 3-5 atm)[4]Atmospheric pressure
Equipment Autoclave or Parr shaker apparatusStandard laboratory glassware
Safety Requires handling of flammable, high-pressure gasInherently safer, avoids H₂ gas cylinders
Byproducts MinimalCO₂ (from formic acid) or Ammonia/CO₂ (from ammonium formate)
Selectivity Generally high, but over-reduction is possibleOften very high selectivity, milder conditions

Experimental Protocols

Protocol A: Pd/C Catalyzed Reduction using Hydrogen Gas

This protocol describes the classic approach using a pressurized hydrogen atmosphere. It is highly efficient but requires specialized equipment.

1. Reagents and Equipment:

  • Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Solvent: Methanol or Ethanol (ACS grade)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (Celite® pad)

  • Rotary evaporator

2. Step-by-Step Procedure:

  • Vessel Preparation: Add a magnetic stir bar and the 10% Pd/C catalyst to the hydrogenation vessel.

  • Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen. This is critical as Pd/C can be pyrophoric and hydrogen/air mixtures are explosive.

  • Substrate Addition: Under a positive pressure of inert gas, add a solution of ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride dissolved in the chosen solvent (e.g., 20 mL of methanol per gram of substrate).

  • Hydrogenation: Seal the vessel again. Purge the headspace with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 4 atm or ~60 psi).

  • Reaction: Begin vigorous stirring and heat to the desired temperature (40-60°C). Monitor the reaction progress by observing the pressure drop (hydrogen uptake) and/or by periodic sampling and analysis (TLC, LC-MS). The reaction is typically complete within 4-12 hours.

  • Completion and Purging: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel thoroughly with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter paper to dry completely in the air, as it can ignite. Keep it wet with solvent until it can be disposed of properly.

  • Work-up: Rinse the filter pad with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting ethyl 2-amino-3-phenylpropanoate hydrochloride is often of high purity. If necessary, it can be further purified by recrystallization.

Protocol B: Pd/C Catalyzed Transfer Hydrogenation

This protocol utilizes a hydrogen donor, eliminating the need for high-pressure hydrogen gas and making it more accessible for standard laboratory setups. Ammonium formate is a common and effective choice.[4]

1. Reagents and Equipment:

  • Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ammonium formate (HCOONH₄) (3-5 eq)

  • Solvent: Methanol or 85% Formic Acid[4]

  • Round-bottom flask with reflux condenser

  • Inert gas (Nitrogen or Argon)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Celite® pad)

  • Rotary evaporator

2. Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, ammonium formate, and solvent (e.g., methanol).

  • Inerting: Flush the apparatus with an inert gas.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (typically 60-70°C for methanol). The decomposition of ammonium formate to H₂, CO₂, and NH₃ will occur in situ.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete in 2-6 hours.

  • Cooling and Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, keeping the pad wet.

  • Work-up: Wash the filter pad with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure. The residue will contain the product and excess ammonium formate salts.

  • Purification: The crude product can be purified by dissolving the residue in a minimal amount of water and extracting with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The aqueous layer containing the hydrochloride salt of the product can then be concentrated, or the free base can be liberated by adjusting the pH and extracted.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontsize=11, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

} dot Caption: A generalized workflow for catalytic hydrogenolysis.

Reaction Monitoring and Product Characterization

Trustworthy protocols require robust analytical validation. The progress of the reduction should be monitored, and the final product must be thoroughly characterized.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material. The product, lacking the polar hydroxyl group, will have a higher Rf value than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After a simple work-up and derivatization (if necessary), GC-MS can confirm the conversion and identify potential byproducts. It provides the molecular weight of the product, confirming the loss of an oxygen atom (a mass difference of 16 Da from the free-base form).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying the purity of the final product and monitoring the reaction.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. Key changes to look for include:

    • ¹H NMR: The disappearance of the proton signal corresponding to the CH-OH group and the appearance of a new signal for the benzylic CH₂ group.

    • ¹³C NMR: A significant upfield shift for the carbon at position 3, from a C-O signal (~70-75 ppm) to a C-C signal (~35-40 ppm).

Safety and Handling Precautions

  • Catalyst: Palladium on carbon is pyrophoric, especially when dry. Always handle it in an inert atmosphere or as a wet paste. Never allow the filter cake to dry in the air. Quench the used catalyst carefully with water before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and leak-tested. Operate in a well-ventilated fume hood away from ignition sources.

  • Solvents: Methanol and ethanol are flammable. Use appropriate safety measures when heating these solvents.

Conclusion

The catalytic reduction of ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is a reliable and high-yielding transformation critical for the synthesis of phenylalanine derivatives. Both direct hydrogenation and transfer hydrogenation methods using a Pd/C catalyst are effective. The choice of method depends on available resources and safety infrastructure. Careful execution of the protocols, coupled with diligent reaction monitoring and robust product characterization, will ensure the successful and reproducible synthesis of the target compound.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Chandrasekhar, S., & Ramachander, T. (2002). Efficient Palladium-Catalyzed C-O Hydrogenolysis of Benzylic Alcohols and Aromatic Ketones with Polymethylhydrosiloxane. Synthetic Communications, 32(22), 3515-3520.
  • Gras, E., & Guerin, D. J. (2009). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. [Link]

  • Kovacs, G., et al. (1985). Preparation of phenyl alanines by hydrogenation of phenyl serines.
  • Nilsson, P., et al. (2013). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. ACS Catalysis, 3(3), 357-363. [Link]

  • Lopes, A., et al. (2013). Analytical Methods. Royal Society of Chemistry. (Note: The specific article title is not provided in the search result, but the source is a journal named "Analytical Methods"). [Link]

  • O'Brien, A. G., & Hindsgaul, O. (2011). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatics. Semantic Scholar. [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. ATSDR. [Link]

Sources

Application

Bioconjugation techniques for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride in organic synthesis

An Application Guide to the Bioconjugation of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride in Organic Synthesis Abstract The covalent linkage of small molecules to biomacromolecules is a foundational techniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Bioconjugation of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride in Organic Synthesis

Abstract

The covalent linkage of small molecules to biomacromolecules is a foundational technique in modern drug development, diagnostics, and biomedical research.[1][2][3] This guide provides a detailed exploration of two primary bioconjugation strategies for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, a versatile chemical entity possessing multiple functional groups amenable to chemical modification. We present comprehensive, field-proven protocols for its conjugation to proteins by targeting its primary amine and, alternatively, by leveraging its ester functionality after chemical transformation. The methodologies are grounded in established chemical principles, with an emphasis on the causality behind experimental choices, process optimization, and robust characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to create novel bioconjugates with precise control over their structure and function.

Introduction: The Strategic Imperative of Bioconjugation

Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule, to generate a new hybrid with enhanced or novel functionalities.[2][3] This approach is particularly powerful when conjugating small molecules, such as therapeutic payloads or imaging agents, to larger proteins like antibodies. Such constructs can transform a non-specific small molecule into a highly targeted agent, as exemplified by the success of Antibody-Drug Conjugates (ADCs) in oncology.[4]

The subject of this guide, Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, presents a valuable scaffold for bioconjugation due to its distinct functional groups: a primary amine (-NH₂), a secondary hydroxyl (-OH) group, and an ethyl ester (-COOEt). The primary amine is the most readily accessible and reactive site for common bioconjugation chemistries. The ethyl ester, while less reactive, can be hydrolyzed to a carboxylic acid, providing an alternative conjugation handle. This note will focus on providing detailed protocols for these two distinct and reliable approaches.

Strategy I: Amine-Reactive Conjugation via Carbodiimide Chemistry

This strategy is the most direct approach, targeting the primary amine of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate. The protocol involves activating the carboxyl groups (from aspartic or glutamic acid residues) on a target protein using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6]

Principle and Mechanism

The reaction proceeds in two distinct steps within a single pot.[7] First, EDC activates the protein's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[5] The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[5][8] This activated protein is then ready to react with the primary amine of the small molecule. The deprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable, irreversible amide bond, releasing NHS as a byproduct.[][10][11]

The efficiency of this reaction is critically dependent on pH. The primary amine of the small molecule (provided as a hydrochloride salt) must be deprotonated to be nucleophilic, which requires a pH above its pKa. However, at excessively high pH (e.g., > 9.0), the NHS ester becomes prone to hydrolysis, reducing conjugation efficiency.[8][10] Therefore, a carefully controlled pH range of 7.2-8.5 is optimal.[12]

Experimental Workflow for Amine-Reactive Conjugation

Amine_Reactive_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis P_Prep Protein Preparation (Buffer Exchange into MES) Activation Protein Activation (Add EDC/NHS, 15-30 min @ RT) P_Prep->Activation Activate -COOH SM_Prep Small Molecule Prep (Dissolve & Adjust pH to ~8.0) Coupling Conjugation Reaction (Add Small Molecule, 2-4h @ RT) SM_Prep->Coupling Deprotonated -NH2 Activation->Coupling Activated Protein Quench Quench Reaction (Add Tris or Glycine) Coupling->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Analyze Characterization (MS, HPLC, SDS-PAGE) Purify->Analyze

Caption: Workflow for conjugating a small molecule amine to a protein's carboxyl groups.

Detailed Protocol: Amine-Reactive Conjugation

Materials:

  • Target Protein (e.g., BSA, IgG)

  • Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

  • Activation Buffer: 0.1 M MES, 50 mM NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0 (must be free of primary amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the target protein into Activation Buffer to a concentration of 2-10 mg/mL. The absence of extraneous nucleophiles is critical for efficient activation.

    • Causality: MES buffer at pH 6.0 is optimal for the EDC reaction, as it maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.[13]

  • Small Molecule Preparation:

    • Dissolve Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride in Coupling Buffer to a concentration of 10-50 mM.

    • Adjust the pH of the solution to ~8.0 using 0.1 M NaOH. This step is crucial to deprotonate the primary amine, rendering it nucleophilic and reactive.

  • Protein Activation:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in cold Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.

    • Add a 20- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This converts the protein's carboxyl groups into semi-stable, amine-reactive Sulfo-NHS esters.[7]

  • Conjugation Reaction:

    • Immediately after activation, remove excess EDC/Sulfo-NHS and exchange the activated protein into Coupling Buffer using a desalting column.

    • Add a 20- to 100-fold molar excess of the pH-adjusted small molecule solution to the activated protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes. The primary amine in Tris will consume any unreacted NHS esters.[10]

    • Purify the protein conjugate from unreacted small molecule and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[14][15]

Key Quantitative Parameters
ParameterRecommended RangeRationale
Protein Concentration 2-10 mg/mLHigher concentrations favor the bimolecular conjugation reaction over competing hydrolysis of the NHS-ester.[16]
EDC:Protein Molar Ratio 20:1 to 50:1Ensures efficient activation of available carboxyl groups.
Sulfo-NHS:EDC Molar Ratio 1:1 to 2:1Stabilizes the activated intermediate, increasing the yield of the final amide bond.[5]
Small Molecule:Protein Molar Ratio 20:1 to 100:1A large excess drives the reaction towards the desired product. Must be optimized to control the degree of labeling.
Activation pH 6.0Optimal for EDC-mediated carboxyl activation.[13]
Conjugation pH 7.2 - 8.5A compromise to ensure the amine is deprotonated and reactive while minimizing NHS-ester hydrolysis.[10][12]

Strategy II: Carboxyl-Reactive Conjugation (Post-Hydrolysis)

This alternative strategy is useful when the goal is to conjugate the small molecule to primary amines (e.g., lysine residues) on a protein. It requires an initial chemical modification of the small molecule to unmask a reactive carboxyl group.

Principle and Mechanism

This is a two-stage process:

  • Saponification: The ethyl ester of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate is hydrolyzed under basic conditions to yield the corresponding carboxylate salt (2-amino-3-hydroxy-3-phenylpropanoic acid).

  • Carbodiimide Coupling: The newly formed carboxyl group on the small molecule is then activated with EDC/NHS and subsequently coupled to primary amines on the target protein, forming a stable amide bond. This is the reverse of the reaction described in Strategy I.

Experimental Workflow for Carboxyl-Reactive Conjugation

Carboxyl_Reactive_Workflow cluster_prep Small Molecule Modification cluster_reaction Conjugation cluster_purify Purification & Analysis Hydrolysis Ester Hydrolysis (NaOH, Monitor by TLC/LC-MS) Neutralize Neutralization & Purification (Generate Free Carboxylic Acid) Hydrolysis->Neutralize SM_Activation Small Molecule Activation (Add EDC/NHS, 15-30 min @ RT) Neutralize->SM_Activation Activate -COOH Coupling Conjugation Reaction (Add Protein, 2-4h @ RT) SM_Activation->Coupling Activated Small Molecule Purify Purification (Size-Exclusion Chromatography) Coupling->Purify Analyze Characterization (MS, HPLC, SDS-PAGE) Purify->Analyze

Caption: Workflow for conjugating a small molecule after ester hydrolysis.

Detailed Protocol: Carboxyl-Reactive Conjugation

Materials:

  • Protein with accessible primary amines (e.g., IgG, Lysozyme)

  • Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Activation Buffer: 0.1 M MES, 50 mM NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4 (amine-free)

  • EDC and Sulfo-NHS

  • Desalting columns

Procedure:

  • Ester Hydrolysis:

    • Dissolve the small molecule in a 1:1 mixture of water and ethanol.

    • Add 1.1 equivalents of 1 M NaOH and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Carefully neutralize the reaction mixture to pH ~7.0 with 1 M HCl.

    • The resulting product, 2-amino-3-hydroxy-3-phenylpropanoic acid, can be purified or used directly if the salt concentration is acceptable for the next step.

  • Small Molecule Activation:

    • Dissolve the hydrolyzed small molecule in Activation Buffer.

    • Prepare fresh EDC and Sulfo-NHS solutions as described in section 2.3.

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the small molecule solution.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester of the small molecule.

  • Conjugation to Protein:

    • Prepare the target protein in Coupling Buffer at a concentration of 2-10 mg/mL.

    • Add the activated small molecule solution to the protein solution. A 20- to 100-fold molar excess of the small molecule over the protein is recommended as a starting point.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Purification:

    • Purify the conjugate from excess activated small molecule and reaction byproducts using size-exclusion chromatography (desalting column) equilibrated in a suitable storage buffer.

Characterization and Quality Control of the Bioconjugate

Successful conjugation must be confirmed, and the product must be characterized for purity, identity, and the extent of modification.[1]

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight shiftA clear upward shift in the protein band corresponding to the mass of the attached small molecule(s).
HPLC (SEC/HIC) Determine purity and aggregationA shift in retention time compared to the unconjugated protein and absence of significant aggregation or fragments.[1][17]
Mass Spectrometry (MS) Confirm covalent modification and determine Degree of Labeling (DOL)The mass spectrum will show an increase in mass corresponding to one or more small molecules covalently attached to the protein.[18]
UV-Vis Spectroscopy Quantify protein concentration and DOLIf the small molecule has a distinct chromophore, its absorbance can be used to calculate the DOL. Otherwise, protein concentration assays (e.g., BCA) are used.

Troubleshooting Common Bioconjugation Issues

Bioconjugation workflows can be disrupted by a number of factors.[19] Below are common issues and potential solutions.[20][21]

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Yield - Inactive/hydrolyzed EDC or NHS ester.- Incorrect buffer pH.- Presence of competing nucleophiles (e.g., Tris, azide).[21]- Insufficient molar excess of reagents.- Use fresh, high-quality reagents; allow to warm to RT before opening to prevent condensation.[21]- Verify pH of all buffers before use.- Perform buffer exchange into a non-reactive buffer (e.g., PBS, MES, HEPES).[20]- Optimize the molar ratio of crosslinker and small molecule.
Protein Aggregation/Precipitation - High degree of labeling changes protein pI and solubility.- Use of organic solvents (e.g., DMSO) for dissolving reagents.- Inappropriate buffer conditions (pH, ionic strength).[21]- Reduce the molar excess of reagents to lower the DOL.- Use water-soluble crosslinkers (Sulfo-NHS) to avoid organic solvents.[10]- Screen different buffers or include solubility-enhancing excipients.
Inconsistent Results - Variability in reagent preparation.- Inconsistent reaction times or temperatures.- Poorly characterized starting materials.- Always prepare reagents fresh.- Standardize all incubation times and temperatures.- Ensure purity of protein and small molecule is >95% before starting.[21]

Conclusion

The successful conjugation of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride to proteins is readily achievable through systematic and well-controlled chemical strategies. Targeting the molecule's primary amine via EDC/NHS activation of a protein's carboxyl groups represents the most direct and reliable method. Alternatively, a two-stage approach involving ester hydrolysis followed by EDC/NHS coupling to a protein's amines provides a valuable synthetic route for creating different conjugate architectures. For all bioconjugation endeavors, success is predicated on the careful optimization of reaction parameters, the use of high-quality reagents, and comprehensive analytical characterization of the final product to ensure its identity, purity, and fitness for purpose.

References

  • Bioconjugation Chemistry: Challenges and Solutions - kbDNA. (2022, December 1). Retrieved from [Link]

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (n.d.). Retrieved from [Link]

  • Cui, L., et al. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC. Retrieved from [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Retrieved from [Link]

  • Troubleshooting Guides - Creative Biolabs. (2024, November 7). Retrieved from [Link]

  • The different uses of bioconjugation at the CER Groupe - Knok. (n.d.). Retrieved from [Link]

  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry - ACS Publications. (2021, November 14). Retrieved from [Link]

  • Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments. (2009). Retrieved from [Link]

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC. (n.d.). Retrieved from [Link]

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications | Analytical Chemistry - ACS Publications. (2014, March 8). Retrieved from [Link]

  • Bioconjugate Bioassays & Analytical Method Development - Abzena. (n.d.). Retrieved from [Link]

  • Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Purification of Proteins: Between Meaning and Different Methods - IntechOpen. (2019, September 2). Retrieved from [Link]

  • Protein conjugates purification and characterization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Custom Protein-Small Molecule Conjugation Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis Inc. (2022, April 13). Retrieved from [Link]

  • Bioconjugation Protocols. (2013, November 27). Retrieved from [Link]

  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - ACS Publications. (2020, September 15). Retrieved from [Link]

  • Introduction to Bioconjugation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • The Amino Acid Conjugations - al-edu.com. (n.d.). Retrieved from [Link]

  • Bioconjugation Reagents - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Ethyl 3-hydroxy-2-phenylpropanoate | C11H14O3 | CID 596249 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 3-(hydroxyamino)-3-oxo-2-phenylpropanoate | C11H13NO4 | CID 10775444. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-Amino-3-hydroxy-3-phenylpropanoate Hydrochloride

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the reaction yield and stereochemical integrity of Ethyl 2-amino-3-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the reaction yield and stereochemical integrity of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (commonly known as ethyl β-phenylserinate hydrochloride).

This molecule is a critical building block in the synthesis of phenicol antibiotics and tetramate derivatives. The most robust synthetic route involves a decarboxylative aldol condensation to form the β-phenylserine intermediate, followed by a Brenner-Huber esterification. This guide focuses on troubleshooting the highly sensitive esterification and hydrochloride salt formation step, where the majority of yield losses occur.

Reaction Workflow & Logical Relationships

Workflow N1 Benzaldehyde + Glycine N2 Aldol Condensation (NaOH, H2O, <15°C) N1->N2 Base Catalysis N3 β-Phenylserine (Intermediate) N2->N3 Acidification & Filtration N4 Esterification & Salt Formation (Abs. EtOH, SOCl2, Reflux) N3->N4 SOCl2 addition (0-5°C) N5 Ethyl 2-amino-3-hydroxy-3-phenylpropanoate HCl (Target Product) N4->N5 Reflux & Crystallization N6 Dehydration / Epimerization (Yield Loss) N4->N6 Excess Heat / H2O

Figure 1: Synthetic pathway of Ethyl β-phenylserinate HCl via SOCl2-mediated esterification.

Self-Validating Experimental Protocol: Esterification & Salt Formation

To achieve yields exceeding 85%, the esterification of β-phenylserine must be tightly controlled. The following protocol utilizes a self-validating methodology, ensuring that each mechanistic milestone is visually or analytically confirmed before proceeding to the next.

Step 1: In Situ Generation of Ethyl Chlorosulfite (0–5 °C)

  • Action: Under an inert atmosphere (N₂ or Ar), add absolute ethanol (10 volumes relative to substrate) to a dry, multi-neck round-bottom flask. Chill the solvent to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.5–2.0 eq) dropwise over 30 minutes.

  • Causality: Slow addition controls the violent exothermic reaction between SOCl₂ and ethanol. This step generates ethyl chlorosulfite and anhydrous HCl gas in situ, which are the active esterifying and protonating agents.

  • Validation Check: The internal temperature must remain strictly below 5 °C. A lack of vigorous fuming indicates proper temperature control and successful containment of the generated HCl within the solvent.

Step 2: Substrate Addition & Protection

  • Action: Add β-phenylserine (1.0 eq) portion-wise to the chilled solution while maintaining vigorous stirring.

  • Causality: The amino group of the substrate is immediately protonated by the dissolved HCl. This in-situ protection prevents unwanted N-acylation and stabilizes the molecule against side reactions.

  • Validation Check: The initial white suspension will gradually transition into a clear, homogeneous solution. This physical change validates the complete protonation and dissolution of the amino acid.

Step 3: Reflux-Driven Esterification (78 °C)

  • Action: Remove the ice bath, allow the mixture to reach room temperature, and then gradually heat to reflux (approx. 78 °C). Maintain reflux for 12–16 hours.

  • Causality: The β-hydroxyl group creates steric hindrance around the carboxylic acid. While the reaction initiates at lower temperatures, complete thermodynamic conversion to the ester requires sustained thermal energy. According to [1], stirring at 40 °C leads to incomplete reactions, whereas overnight reflux ensures complete conversion.

  • Validation Check: Analyze an aliquot via TLC (Thin Layer Chromatography) or crude ¹H NMR. The validation is achieved when the highly polar baseline spot (free acid) completely disappears, replaced by a higher Rf​ spot corresponding to the ester.

Step 4: Concentration & Crystallization

  • Action: Cool the reaction to room temperature. Remove excess ethanol, SO₂, and HCl under reduced pressure until a thick, viscous syrup is obtained. Triturate the syrup with cold anhydrous diethyl ether (0 °C) under vigorous stirring.

  • Causality: The target hydrochloride salt is highly soluble in ethanol but completely insoluble in non-polar ethers. Removing the primary solvent forces supersaturation, while the anti-solvent crashes out the salt.

  • Validation Check: The immediate precipitation of a dense, white crystalline solid upon ether addition confirms the successful formation and isolation of the hydrochloride salt.

Troubleshooting Guide & FAQs

Q1: Why is my overall reaction yield so low (<50%) after the esterification step? A: The most common culprit is incomplete conversion due to insufficient reflux time or the presence of moisture. Water hydrolyzes the active ethyl chlorosulfite intermediate back into SO₂ and HCl, permanently halting esterification. Ensure that strictly absolute ethanol (<0.1% H₂O) is used and that the reaction is refluxed for at least 12–16 hours. Do not rely on room-temperature stirring for this specific sterically hindered substrate.

Q2: NMR analysis shows a significant amount of a dehydrated byproduct. How do I prevent this? A: The β-hydroxyl group of phenylserine is highly susceptible to acid-catalyzed elimination (dehydration), forming ethyl α-aminocinnamate derivatives. This occurs if the local concentration of SOCl₂ is too high, or if the reaction is heated too rapidly before the amino group is fully protonated. Always add SOCl₂ dropwise at 0–5 °C to the ethanol before adding the amino acid. Never add SOCl₂ directly to the neat amino acid.

Q3: The product remains a thick oil and is not crystallizing out of the final solution. What should I do? A: Ethyl β-phenylserinate hydrochloride is highly soluble in residual ethanol. If you have not removed enough ethanol during the rotary evaporation step, the product will oil out rather than crystallize. Re-attach the flask to the rotovap and evaporate under high vacuum until a near-solid syrup remains. Subsequently, triturate with a larger volume of cold anhydrous diethyl ether or diisopropyl ether.

Q4: My diastereomeric ratio (threo:erythro) changed significantly during esterification. Is epimerization occurring? A: Yes. Prolonged heating under strongly acidic conditions can cause reversible retro-aldol cleavage or epimerization at the α/β carbons, a phenomenon well-documented in early [2]. If stereochemical integrity is critical for your downstream application, strictly monitor the reaction via NMR and terminate the reflux exactly when the starting material is consumed. Do not over-reflux.

Quantitative Data & Optimization Matrix

To maximize yield, reference the following optimization matrix which summarizes the impact of key variables on the final reaction outcome.

Experimental VariableSub-optimal ConditionOptimized ConditionExpected YieldCausality / Mechanistic Impact
SOCl₂ Equivalents < 1.1 eq1.5 – 2.0 eq > 85%Ensures complete conversion and compensates for trace environmental moisture.
Addition Temperature Room Temp (20–25 °C)0 – 5 °C HighPrevents violent exotherms and acid-catalyzed degradation of the β-hydroxyl group.
Reaction Time & Temp 40 °C for 3–5 hoursReflux (78 °C) for 16 h ~90%Lower temperatures fail to overcome steric hindrance, leaving >50% unreacted acid [1].
Solvent Quality 95% EthanolAbsolute Ethanol > 85%Water quenches the chlorinating agent, shifting the equilibrium away from the target ester[3].

References

  • Title: Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Process for producing beta-phenylserine copper complex (US3927054A)
Optimization

Purification and recrystallization methods for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As an Application Scientist, I have structured this guide to address the specific thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As an Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification and recrystallization of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (also known as phenylserine ethyl ester hydrochloride). This compound is a critical intermediate in peptide synthesis and the development of phenicol-class antibiotics.

Below, you will find physicochemical data, field-proven troubleshooting strategies, and validated protocols designed to ensure high-purity yields.

Physicochemical Reference Data

Before initiating any purification workflow, it is crucial to understand the baseline physicochemical properties of the target molecule[1]. These parameters dictate solvent selection, thermal boundaries, and phase behaviors during recrystallization.

PropertyValue
Chemical Name Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride
CAS Number 42267-16-3
Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
Density 1.178 g/cm³
Boiling Point 357.7 ºC at 760 mmHg
Flash Point 170.1 ºC
Topological Polar Surface Area (PSA) 72.6 Ų
XLogP3 (Lipophilicity) 2.11

(Data sourced from Dayang Chem technical specifications[1])

Troubleshooting Guides & FAQs

Q1: What are the optimal solvent systems for the primary recrystallization of the crude hydrochloride salt? A1: For general purification where diastereomeric resolution is not the primary goal, a binary solvent system of ethanol and diethyl ether (or ethanol-hexane for highly lipophilic derivatives) is optimal[2]. Mechanistically, the hydrochloride salt is highly soluble in polar protic solvents (ethanol) but insoluble in non-polar anti-solvents (ether). By dissolving the crude solid in a minimum volume of warm ethanol and titrating in diethyl ether until the cloud point is reached, you induce controlled nucleation. This gradual reduction in solvent polarity prevents the entrapment of impurities that typically occurs during rapid crash-out.

Q2: My synthesis yielded a mixture of erythro (phenylserine) and threo (allophenylserine) diastereomers. How can I resolve them without relying on preparative chromatography? A2: You can achieve diastereomeric resolution by exploiting their differential solvation kinetics and hydrogen-bonding capacities in 1,4-dioxane[3]. The threo isomer (allophenylserine ethyl ester hydrochloride) forms a highly insoluble oxonium-type addition compound with dry dioxane. When the diastereomeric mixture is treated with dioxane, the threo-dioxane complex selectively precipitates, leaving the erythro isomer fully soluble in the filtrate[3]. This is a highly scalable, field-proven classical resolution technique.

Q3: During recrystallization, my product "oils out" (liquid-liquid phase separation) instead of forming distinct crystals. What is the mechanistic cause and how do I fix it? A3: "Oiling out" occurs when the target compound's melting point in the specific solvent mixture is lower than the temperature at which supersaturation is achieved. Essentially, the compound separates as a supercooled liquid rather than organizing into a solid crystal lattice. Troubleshooting steps:

  • Reduce the temperature gradient: Cool the solution slowly at ambient temperature before moving it to an ice bath (0-5°C). Rapid thermal shock promotes oiling.

  • Adjust the solvent ratio: If using the ethanol/ether system, you may have added the anti-solvent (ether) too rapidly. Redissolve the oil by adding a few drops of warm ethanol, then add a seed crystal to provide a physical nucleation site before adding more ether.

Q4: How do I recover the pure threo (allo) isomer from the insoluble dioxane complex isolated in Q2? A4: The dioxane addition complex must be chemically dissociated. Aqueous acetone is the preferred solvent for recovering the pure threo isomer from its dioxane compound[3]. The presence of water disrupts the intermolecular hydrogen bonding between the amino acid hydrochloride and the dioxane molecules, allowing the free threo hydrochloride salt to crystallize out in either an anhydrous or hemihydrate form, depending on the exact crystallization temperature[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. To ensure trustworthiness and process control, always verify the purity of the intermediate phases using Thin-Layer Chromatography (TLC) or melting point analysis before proceeding to the subsequent step.

Protocol A: Standard Recrystallization (Ethanol/Ether System)

Purpose: General purification of the target compound from synthesis by-products.

  • Dissolution: Transfer 10.0 g of crude Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride to a clean, dry Erlenmeyer flask. Add 25 mL of absolute ethanol.

  • Heating: Gently heat the suspension to 50-60°C under continuous magnetic stirring until all solid material passes into solution.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulate impurities or unreacted starting materials.

  • Anti-Solvent Addition: Return the filtrate to a controlled heat source. Dropwise, add anhydrous diethyl ether until a faint, persistent turbidity (the cloud point) is observed.

  • Crystallization: Remove the flask from the heat source. Allow the solution to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours to maximize thermodynamic yield.

  • Isolation: Collect the deposited crystals via vacuum filtration. Wash the filter cake with 15 mL of a cold 1:1 ethanol/ether mixture to remove surface impurities[2].

  • Drying: Dry the crystals under high vacuum at ambient temperature to constant weight. Verify success via melting point determination.

Protocol B: Diastereomeric Separation via Dioxane Complexation

Purpose: Resolution of erythro and threo diastereomeric mixtures.

  • Complexation: Suspend 5.0 g of the completely dry diastereomeric mixture in 40 mL of anhydrous 1,4-dioxane. Stir vigorously at room temperature for 3 hours to ensure complete complexation.

  • Filtration: Filter the suspension under vacuum. The solid filter cake contains the threo-dioxane complex, while the filtrate contains the soluble erythro isomer[3].

  • Recovery of Threo Isomer: Dissolve the solid filter cake in a minimum volume of aqueous acetone. Heat gently to 40°C, then cool slowly to 0°C to induce crystallization of the pure threo isomer (allophenylserine ethyl ester HCl)[3].

  • Recovery of Erythro Isomer: Concentrate the dioxane filtrate in vacuo. Redissolve the resulting oily residue in absolute ethanol and precipitate the pure erythro isomer by titrating with diethyl ether[3].

Process Workflows (Visualizations)

Below are the mechanistic workflows for the purification and resolution processes, mapping the physical state changes and chemical interventions.

PurificationWorkflow Start Crude Ethyl 2-amino-3-hydroxy- 3-phenylpropanoate HCl Dissolve Dissolve in Ethanol (Heating to 50-60°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cloud Add Diethyl Ether (Reach Cloud Point) Filter->Cloud Cool Cooling & Crystallization (0-5°C) Cloud->Cool Wash Wash with Cold Ethanol/Ether (1:1) Cool->Wash Dry Vacuum Drying (Ambient Temp) Wash->Dry Pure Pure Recrystallized Product Dry->Pure

Standard recrystallization workflow for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride.

DiastereomerSeparation Mixture Diastereomeric Mixture (Erythro/Threo) Dioxane Add Anhydrous 1,4-Dioxane (Differential Solvation) Mixture->Dioxane Filter Vacuum Filtration Dioxane->Filter Precipitate Insoluble Dioxane Complex (Threo/Allo derivative) Filter->Precipitate Solid Phase Filtrate Dioxane Filtrate (Erythro/Normal derivative) Filter->Filtrate Liquid Phase RecoverAllo Dissolve in Aqueous Acetone & Crystallize Precipitate->RecoverAllo RecoverNormal Concentrate & Precipitate with Ethanol/Ether Filtrate->RecoverNormal PureAllo Pure Allophenylserine Ethyl Ester HCl RecoverAllo->PureAllo PureNormal Pure Phenylserine Ethyl Ester HCl RecoverNormal->PureNormal

Diastereomeric separation pathway utilizing differential dioxane complexation.

References

  • Source: Echemi / Dayang Chem (Hangzhou) Co.
  • Source: Journal of the American Chemical Society (ACS)
  • Title: Synthesis and anti-inflammatory effect of lipophilic derivatives of threo-DL-phenylserine Source: IMR Press URL

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrolysis of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the hydrolysis of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride. This document is designed for researchers, chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the hydrolysis of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and optimized protocols for this critical synthetic step. Our goal is to move beyond simple instructions and provide a framework of chemical logic to empower you to overcome common challenges and maximize your yield and purity.

Core Principles: Understanding the Hydrolysis Landscape

The conversion of an ester to a carboxylic acid, known as hydrolysis, is a fundamental transformation in organic synthesis.[1] For a substrate like Ethyl 2-amino-3-hydroxy-3-phenylpropanoate, this reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the product side.[2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

  • Base-Catalyzed Hydrolysis (Saponification) : This is the more common and generally preferred method for simple esters.[2] It is an irreversible process because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt.[4][5] This salt is unreactive towards the alcohol by-product, preventing the reverse reaction and driving the hydrolysis to completion.[2]

Given the structure of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate, which contains both an amino and a hydroxyl group, careful selection of conditions is crucial to avoid side reactions.

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured as a decision-making tool to help you diagnose and solve common issues encountered during the hydrolysis of this specific substrate.

Issue 1: Low or No Yield of the Carboxylic Acid Product

A low yield of the desired 2-amino-3-hydroxy-3-phenylpropanoic acid is the most frequent challenge. The following workflow can help pinpoint the cause.

G start Low / No Yield check_reaction Was the reaction incomplete? (Check TLC/LCMS) start->check_reaction check_workup Was the product lost during workup? start->check_workup incomplete_cause Potential Causes for Incomplete Reaction check_reaction->incomplete_cause Yes workup_cause Potential Causes for Workup Loss check_workup->workup_cause Yes insufficient_base Insufficient Base/Catalyst incomplete_cause->insufficient_base low_temp Temperature Too Low or Time Too Short incomplete_cause->low_temp solubility Poor Substrate Solubility incomplete_cause->solubility ph_issue Incorrect pH During Acidification/Extraction workup_cause->ph_issue emulsion Emulsion Formation workup_cause->emulsion

Caption: Troubleshooting workflow for low product yield.

Q: My reaction didn't go to completion. What should I check first?

A: An incomplete reaction is often due to suboptimal conditions. Consider the following:

  • Stoichiometry of Base: For saponification, at least one equivalent of base is required to react with the ester and a second equivalent to neutralize the hydrochloride salt of the amine. It is common to use a significant excess (2-6 equivalents) to ensure the reaction proceeds at a reasonable rate.[6]

  • Reaction Temperature and Time: While room temperature may be sufficient for some ester hydrolyses, stubborn or sterically hindered esters often require heating.[6] Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Be cautious, as excessive heat can promote side reactions.

  • Solvent System & Solubility: The substrate must be soluble in the reaction medium. A biphasic system (e.g., aqueous NaOH with an immiscible organic solvent) can be very slow. Common practice involves using a mixture of water and a water-miscible organic co-solvent like tetrahydrofuran (THF), methanol, or ethanol to create a homogeneous solution.[6] Sometimes, adding a few drops of an alcohol like methanol can break phase separation and dramatically improve reaction rates.[6]

Q: I believe the reaction was complete, but I lost my product during the workup. What went wrong?

A: The workup is a critical stage where the product, an amino acid, can be lost.

  • Incorrect pH for Isolation: Your product is an amino acid, which is amphoteric. After saponification, the product exists as a carboxylate salt in the basic aqueous solution. To isolate the neutral amino acid, you must carefully acidify the solution to its isoelectric point (pI).

    • Over-acidification: If you add too much acid (e.g., pH < 2), the amine group will be protonated, forming a water-soluble hydrochloride salt, which will remain in the aqueous layer during extraction.

    • Under-acidification: If the solution remains basic (e.g., pH > 8), the carboxyl group will remain as the carboxylate salt, which is also highly water-soluble.

  • Inefficient Extraction: Once the pH is adjusted to the pI, the neutral amino acid may still have significant water solubility. Multiple extractions with a suitable organic solvent (like ethyl acetate) are often necessary. A brine wash can help "salt out" the product from the aqueous layer, reducing its solubility and improving extraction efficiency.[7]

Issue 2: Product is Contaminated with Impurities

Q: My final product shows unexpected spots on TLC or peaks in LCMS. What are the likely side products?

A: For this specific molecule, two primary concerns are epimerization and degradation.

  • Epimerization: The proton on the carbon adjacent to the ester carbonyl (C2) is weakly acidic. Under basic conditions, especially with prolonged heating, this proton can be removed to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a loss of stereochemical integrity at that center (epimerization). To mitigate this, use the mildest conditions possible (e.g., lower temperature, shorter reaction time, a less harsh base like LiOH).[6]

  • Degradation: Prolonged exposure to strong acid or base at high temperatures can lead to decomposition. Always aim for the minimum necessary reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: Which hydrolysis method is recommended for this substrate: acid or base?

A1: Base-catalyzed hydrolysis (saponification) is strongly recommended.[2][4] The primary advantage is that the reaction is irreversible, which typically leads to higher conversion and yield.[5] Acid-catalyzed hydrolysis is a reversible equilibrium, which can be difficult to drive to completion and may require harsher conditions (e.g., concentrated acid, high heat) that could degrade the molecule.

Q2: What is the best base to use? NaOH, KOH, or LiOH?

A2: While NaOH and KOH are common and effective, Lithium Hydroxide (LiOH) is often a superior choice for sensitive substrates.[6] It is typically used in a THF/water solvent system and can often effect hydrolysis under milder conditions (e.g., room temperature), which helps to minimize side reactions like epimerization.[6]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting ester (less polar) and the product amino acid (more polar). The starting material will have a higher Rf value, while the product will often remain at or near the baseline. The disappearance of the starting material spot indicates reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: What is the role of the hydrochloride salt on the starting material's amine?

A4: The amine is protonated as a hydrochloride salt, making it non-nucleophilic and protecting it from participating in side reactions. However, this means you must use at least one extra equivalent of base during saponification to neutralize this acid salt before the hydrolysis can begin.

G start Ethyl 2-amino-3-hydroxy-3-phenylpropanoate HCl (Starting Material) product 2-Amino-3-hydroxy-3-phenylpropanoic Acid (Final Product) start->product Hydrolysis reagents 1. Base (e.g., LiOH, NaOH) 2. H₂O / Co-solvent (e.g., THF) 3. Acid Workup (e.g., HCl) reagents->product

Caption: Overall chemical transformation via hydrolysis.

Optimized Experimental Protocols

These protocols provide a starting point for optimization. Researchers should monitor their reactions closely and adjust parameters as needed.

Protocol 1: Mild Hydrolysis using Lithium Hydroxide (LiOH)

This method is preferred for minimizing epimerization and other side reactions.[6]

  • Dissolution: Dissolve Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (1.0 eq) in a 3:1 mixture of THF and water.

  • Addition of Base: Add Lithium Hydroxide (LiOH·H₂O, 3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Quenching & Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add 1N HCl dropwise with stirring to adjust the pH to the isoelectric point (typically pH 5-7, requires optimization). A white precipitate of the product should form.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum. If no precipitate forms, proceed to extraction.

  • Extraction (Alternative Isolation): Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[7]

Protocol 2: Standard Hydrolysis using Sodium Hydroxide (NaOH)

This method is faster but may require more careful temperature control.

  • Dissolution: Dissolve Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (1.0 eq) in ethanol or methanol.

  • Addition of Base: Add a 2N aqueous solution of Sodium Hydroxide (NaOH, 4.0-6.0 eq) to the solution.[6]

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (40-60°C) if necessary. Monitor closely for completion (typically 1-4 hours). Avoid prolonged heating.[8]

  • Workup: Follow steps 4-7 from Protocol 1, using 1N HCl to neutralize the excess NaOH and precipitate the amino acid product.

Data Summary: Comparison of Hydrolysis Conditions
ParameterMethod 1: LiOHMethod 2: NaOHKey Considerations
Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)LiOH is milder, reducing risk of side reactions.[6]
Equivalents of Base 2.0 - 3.03.0 - 6.0Must be sufficient to neutralize HCl salt and drive reaction.
Solvent THF / WaterEthanol / WaterCo-solvent ensures homogeneity and improves reaction rate.[6]
Temperature Room TemperatureRoom Temp to 60°CHigher temperatures accelerate hydrolysis but also degradation.[7]
Typical Time 4 - 12 hours1 - 4 hoursReaction completion should always be confirmed analytically.
Primary Risk Longer reaction timeEpimerization, degradationChoose conditions based on substrate sensitivity and desired purity.

References

  • Why are my ester hydrolysis not working. (2025, July 21). Reddit. Retrieved from [Link]

  • HYDROLYSIS OF ESTER. (n.d.). University of Babylon. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Goochem. Retrieved from [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved from [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Antimuscarinic Activity of 2-(N-(Ethyl)-(N-Beta- Hydroxyethyl)) Aminoethyl 2,2-Diphenylpropionate, a Metabolite of. (n.d.). DTIC. Retrieved from [Link]

  • ChemInform Abstract: Stereoselective Hydrolysis by Esterase: A Strategy for Resolving 2-(R, R′Phenoxy)propionyl Ester Racemates. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (n.d.). PMC. Retrieved from [Link]

  • Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2026, February 2). ResearchGate. Retrieved from [Link]

  • US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. (n.d.). Google Patents.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SCIRP. Retrieved from [Link]

  • [Thermodynamic and kinetic aspects of the hydrolysis of ethyl(R)-2- (benzyloxycarbonylamino)-3-sulfamoylpropionate in the presence of free and immobilized alpha-chymotrypsin]. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Ethyl 3-[N-[2-Hydroxy-3-[4-[2-(methoxycarbonyl)ethyl]phenoxy]propyl]amino]propionate Hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Optimization

Ideal storage conditions to prevent degradation of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for Ethyl 2-amino-3-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (CAS: 42267-16-3) [1].

Because this compound is an amino acid ester hydrochloride, it is thermodynamically driven toward degradation via ester hydrolysis and intermolecular condensation if improperly handled [2]. This guide moves beyond basic instructions to explain the mechanistic causality behind each protocol, ensuring your analytical and synthetic workflows remain robust and reproducible.

Quantitative Storage Guidelines

To suppress the activation energy required for degradation pathways, strict adherence to environmental controls is mandatory. Below is the validated storage matrix for this compound.

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Mechanistic Rationale
Temperature 2°C to 8°C-20°CLow temperatures exponentially decrease the rate of nucleophilic attack by water on the ester carbonyl.
Atmosphere Argon or Nitrogen (Inert)Argon (Preferred)Displaces atmospheric moisture and oxygen, preventing benzylic oxidation and hydrolysis.
Humidity < 10% RH (Desiccator)< 10% RH (Desiccated)The HCl salt is highly hygroscopic; ambient moisture will dissolve the salt and initiate hydrolysis.
Container Amber glass, PTFE-lined capAmber glass, PTFE-lined capAmber glass blocks UV radiation, preventing radical-mediated degradation of the phenyl ring and C-N/C-O bonds.
Sealant ParafilmParafilm + Secondary BagProvides a secondary physical barrier against micro-leaks during temperature fluctuations.

Troubleshooting & FAQs

Q: My compound has turned from a free-flowing white powder to a sticky, slightly yellow substance. What happened? A: This is a classic symptom of moisture ingress. As a hydrochloride salt, the compound is highly hygroscopic. When exposed to ambient humidity, it absorbs water, creating a localized micro-environment where the ethyl ester undergoes hydrolysis back into free phenylserine (2-amino-3-hydroxy-3-phenylpropanoic acid) [3]. The yellowing indicates secondary oxidation of the benzylic hydroxyl or amine groups. Action: Discard the compromised batch; it cannot be easily re-esterified without complex purification.

Q: Can I store this compound in a standard frost-free laboratory freezer? A: No. Frost-free freezers utilize auto-defrost cycles that periodically raise the internal temperature to melt ice. These thermal fluctuations cause repeated micro-condensation events inside your vial. Over time, this moisture accumulation will destroy the ester linkage. Always use a manual-defrost, continuous-cooling freezer.

Q: I accidentally left the vial on the benchtop overnight. Is it ruined by diketopiperazine (DKP) formation? A: Amino acid esters are notorious for undergoing intermolecular condensation to form diketopiperazines (DKPs) [2]. However, because your compound is a hydrochloride salt, the amine is protonated ( −NH3+​ ) and non-nucleophilic. DKP formation is unlikely unless the compound was also exposed to basic conditions (which would deprotonate the amine). Your primary concern from an overnight bench exposure is moisture-driven ester hydrolysis, not DKP formation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every handling step must include built-in validation mechanisms.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeatedly opening a bulk container introduces fresh moisture and oxygen. Aliquoting limits exposure to a single event.

  • Preparation: Transfer the sealed bulk bottle into a glovebox purged with Argon. Argon is heavier than air and effectively blankets the solid, displacing reactive oxygen and moisture.

  • Aliquoting: Dispense the powder into pre-dried, amber glass vials (e.g., 50 mg to 100 mg per vial).

  • Sealing: Cap tightly with PTFE-lined lids. PTFE provides a chemically inert, vapor-tight seal. Wrap the seam with Parafilm.

  • Validation Step: Weigh the sealed vial and record the mass on the label. A stable weight over months of storage confirms the integrity of the vapor seal.

Protocol B: Thawing and Ambient Handling

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water directly onto the hygroscopic powder.

  • Equilibration: Remove the sealed vial from the -20°C freezer and immediately place it into a vacuum desiccator containing active desiccant (e.g., Drierite or P 2​ O 5​ ).

  • Thermal Stabilization: Allow the vial to sit in the desiccator for 30–60 minutes until it reaches room temperature.

  • Handling: Open the vial, rapidly weigh the required amount, and immediately flush the headspace with Argon before resealing.

  • Validation Step: Perform a visual inspection. The powder must remain a free-flowing solid. Any clumping indicates the equilibration time was insufficient.

Protocol C: Integrity Verification (Quality Control)

Causality: Before committing the compound to a complex synthesis or sensitive assay, structural integrity must be verified.

  • Sample Prep: Dissolve a 5 mg sample in anhydrous DMSO- d6​ .

  • Analysis: Acquire a standard 1 H-NMR spectrum.

  • Interpretation: Intact ethyl ester will display a distinct quartet ( 4.2 ppm) and triplet ( 1.2 ppm) corresponding to the −CH2​−CH3​ group.

  • Validation Step: The integration ratio of the ethyl group protons to the aromatic protons (5H, 7.3 ppm) must remain strictly 2:5 (for the CH2​ ) and 3:5 (for the CH3​ ). The loss of these signals, or the appearance of a new singlet, confirms hydrolysis [2].

Mechanistic & Workflow Visualizations

Below are the causal pathways for degradation and the standard operating procedure for safe handling.

Degradation Intact Ethyl 2-amino-3-hydroxy- 3-phenylpropanoate HCl Moisture Moisture Ingress (Hygroscopic HCl Salt) Intact->Moisture Poor Sealing HeatBase Heat / Basic pH (Amine Deprotonation) Intact->HeatBase Improper Storage Oxidation Oxidation (Benzylic/Amine) Intact->Oxidation Light / O2 Exposure Hydrolysis Ester Hydrolysis (Free Phenylserine) Moisture->Hydrolysis Nucleophilic Attack DKP Diketopiperazine (DKP) Formation HeatBase->DKP Intermolecular Condensation

Mechanistic degradation pathways of phenylserine ethyl ester hydrochloride.

Workflow Receipt 1. Receipt of Chemical Glovebox 2. Aliquoting in Glovebox (Argon/N2 Atmosphere) Receipt->Glovebox Storage 3. Storage at -20°C (Desiccated, Dark) Glovebox->Storage Seal with Parafilm Thawing 4. Thawing to Room Temp (Inside Desiccator) Storage->Thawing Remove from freezer Weighing 5. Rapid Weighing (Ambient) Thawing->Weighing Wait 30-60 mins Weighing->Storage Return unused portion (Flush with inert gas) Usage 6. Immediate Use & Integrity Verification Weighing->Usage

Standard operating procedure for the safe handling and storage workflow.

References

  • Echemi. "Ethyl 2-amino-3-hydroxy-3-phenyl-propanoate (CAS 42267-16-3) Properties.
  • Wang, J. "AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups." Pageplace / EBIN.
  • Liu, J. et al. "Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15." National Institutes of Health (NIH) / PMC.

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 2-Amino-3-Hydroxy-3-Phenylpropanoate Hydrochloride

As a crucial building block in the synthesis of phenicol antibiotics (such as florfenicol) and non-natural dehydroamino acids, 2-amino-3-hydroxy-3-phenylpropanoate (phenylserinate) is predominantly utilized in its esteri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a crucial building block in the synthesis of phenicol antibiotics (such as florfenicol) and non-natural dehydroamino acids, 2-amino-3-hydroxy-3-phenylpropanoate (phenylserinate) is predominantly utilized in its esterified hydrochloride salt forms. Selecting the correct ester—specifically the ethyl ester versus the methyl ester —is a critical decision in synthetic route design.

This guide provides an objective, data-driven comparison of the reactivity profiles of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride and Methyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, focusing on their performance in nucleophilic acyl substitution reactions.

Mechanistic Reactivity Profile: Causality & Kinetics

The fundamental difference between the two compounds lies in the alkyl chain of the ester moiety. While a single methylene unit (-CH₂-) may seem trivial, it significantly alters the thermodynamics and kinetics of the molecule during nucleophilic attack (e.g., hydrolysis or amidation).

Steric Hindrance and the Tetrahedral Intermediate

During nucleophilic acyl substitution, the incoming nucleophile (such as a hydroxide ion or a primary amine) attacks the sp2 -hybridized carbonyl carbon, converting it into an sp3 -hybridized tetrahedral intermediate. This hybridization change compresses the bond angles from approximately 120° to 109.5°.

The ethyl group possesses a larger van der Waals volume than the methyl group. During the compression to the tetrahedral intermediate, the extra steric bulk of the ethyl group increases steric clashing (A-strain) with the incoming nucleophile. This raises the activation energy ( Ea​ ) of the transition state. Consequently, methyl esters act as superior electrophiles and better leaving groups under milder conditions.

Comparative Hydrolysis Kinetics

Empirical kinetic studies on ester hydrolysis demonstrate that methyl esters hydrolyze approximately two to three times faster than their ethyl counterparts under alkaline conditions [1]. Furthermore, environmental and chemical fate modeling of aliphatic and aromatic carboxylate esters establishes a general rule that methyl esters are twice as reactive as other n-alkyl esters [2].

G A Phenylserinate HCl B Methyl Ester (Minimal Steric Bulk) A->B C Ethyl Ester (Higher Steric Bulk) A->C D Low Ea Tetrahedral Intermediate (Fast Nucleophilic Attack) B->D OH- or R-NH2 E High Ea Tetrahedral Intermediate (Slower Nucleophilic Attack) C->E OH- or R-NH2 F Rapid Hydrolysis / Amidation (k_rel ~ 2.0 - 3.0x) D->F G Moderate Hydrolysis / Amidation (k_rel = 1.0x) E->G

Mechanistic pathway comparing steric effects on nucleophilic attack rates.

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic parameters that differentiate the two esters, providing a predictive baseline for synthetic planning.

Parameter / PropertyMethyl 2-amino-3-hydroxy-3-phenylpropanoate HClEthyl 2-amino-3-hydroxy-3-phenylpropanoate HCl
Alkyl Substituent -CH₃-CH₂CH₃
Taft Steric Parameter ( Es​ ) 0.00 (Reference standard)-0.07 (More sterically hindered)
Relative Alkaline Hydrolysis Rate ( krel​ ) ~ 2.0x – 3.0x1.0x
Relative Electrophilicity Higher (Less inductive electron donation)Lower (Higher inductive electron donation)
Lipophilicity (LogP estimate) Lower (More hydrophilic)Higher (More lipophilic)
Primary Application Fast peptide coupling, rapid transesterificationControlled reactions, higher solubility in organic solvents

Experimental Methodologies

To objectively validate the reactivity differences, the following self-validating experimental protocols are designed to measure comparative reaction rates.

Protocol A: Comparative Base-Catalyzed Hydrolysis Kinetics

This protocol utilizes a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. Self-Validation Mechanism: The inclusion of an internal standard normalizes any variations in injection volume or detector response. The immediate acid-quench step protonates the hydroxide nucleophile, instantly arresting the reaction to ensure the measured concentration perfectly reflects the exact time-point.

Materials:

  • 0.1 M Borate buffer (pH 10.0)

  • Internal Standard (IS): Benzamide (stable under these conditions)

  • Quenching solution: 0.1 M HCl

Step-by-Step Workflow:

  • Preparation: Prepare equimolar solutions (10 mM) of both the methyl and ethyl phenylserinate HCl salts in separate flasks containing 0.1 M Borate buffer (pH 10.0) at 25°C. Spike both flasks with 5 mM Benzamide (IS).

  • Initiation: Stir the solutions continuously in a thermostated water bath (25°C ± 0.1°C).

  • Time-Course Sampling: At intervals of 0, 5, 10, 20, 30, 45, and 60 minutes, extract a 100 µL aliquot from each flask.

  • Quenching: Immediately inject the aliquot into a vial containing 900 µL of 0.1 M HCl. Vortex for 3 seconds to halt hydrolysis.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 210 nm, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Quantification: Plot the natural log of the remaining ester concentration (normalized to the IS) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 Step 1: Equimolar Preparation (10 mM Ester + IS in pH 10 Buffer) S2 Step 2: Thermostatic Control (Maintained at 25°C) S1->S2 S3 Step 3: Time-Course Sampling (Extract aliquots at t=0 to 60 min) S2->S3 S4 Step 4: Acid Quenching (Halt reaction with 0.1M HCl) S3->S4 S5 Step 5: RP-HPLC Analysis (Calculate pseudo-first-order k_obs) S4->S5

Self-validating RP-HPLC workflow for comparative kinetic profiling.
Protocol B: Aminolysis (Amidation) Rate Comparison

When synthesizing complex peptides or benzoxazoles, the ester must be converted to an amide. The methyl ester is generally preferred for this due to its superior acyl donor properties.

Step-by-Step Workflow:

  • Free Base Generation: Neutralize 1.0 mmol of the respective ester hydrochloride salt with 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) in 5 mL of anhydrous dichloromethane (DCM).

  • Nucleophile Addition: Add 1.5 mmol of benzylamine to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the ester starting material via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Observation: The methyl ester will typically reach >95% conversion within 2-4 hours, whereas the ethyl ester will require extended reaction times (6-12 hours) or mild heating to achieve comparable conversion rates due to the elevated activation energy of the bulkier tetrahedral intermediate.

Conclusion & Selection Criteria

  • Choose the Methyl Ester when your downstream synthetic steps involve nucleophilic acyl substitutions (like amidation or transesterification) under mild conditions, or when rapid reaction kinetics are required to prevent side reactions (such as epimerization at the α -carbon).

  • Choose the Ethyl Ester when you require slightly higher lipophilicity for extraction purposes, or when you need to deliberately slow down the hydrolysis rate to selectively manipulate other functional groups on the molecule.

References

  • Wright, M. R. (1968). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic, 548-550.[Link]

  • U.S. Environmental Protection Agency (EPA). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

Comparative

HPLC method validation for quantifying Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

HPLC Method Validation for Quantifying Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride: A Comparative Guide As a Senior Application Scientist, selecting the optimal chromatographic strategy for highly polar, mul...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Quantifying Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride: A Comparative Guide

As a Senior Application Scientist, selecting the optimal chromatographic strategy for highly polar, multifunctional molecules requires moving beyond default laboratory habits. Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (commonly known as 3-phenylserine ethyl ester hydrochloride) presents a classic chromatographic paradox[1]. While it possesses a hydrophobic phenyl ring, its zwitterionic-like tendencies—driven by a secondary hydroxyl group and a primary amine hydrochloride salt—render it highly hydrophilic[2].

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) modalities for the quantification of this compound, culminating in a fully validated protocol designed in accordance with [3].

Analyte Profiling & Mechanistic Causality

To quantify Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride accurately, we must first understand the causality behind its retention (or lack thereof) on various stationary phases.

  • Standard Reversed-Phase (RP-HPLC with C18): In traditional RP-HPLC, retention relies on hydrophobic partitioning. Because this molecule is highly polar and ionized at standard mobile phase pH ranges, it prefers the aqueous mobile phase over the non-polar C18 alkyl chains[4]. Consequently, it elutes near the void volume ( t0​ ), leading to poor specificity and susceptibility to matrix suppression.

  • Aromatic Reversed-Phase (RP-HPLC with Phenyl-Hexyl): By switching to a Phenyl-Hexyl stationary phase, we introduce π−π stacking interactions between the column chemistry and the analyte's phenyl ring[5]. This provides moderate retention ( k′≈1.5 ) without requiring complex ion-pairing reagents, though peak tailing from the amine group remains a risk.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates orthogonally to RP-HPLC. Using a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile), a water-enriched layer forms on the silica surface[6]. The polar amine and hydroxyl groups of our analyte strongly partition into this aqueous layer, yielding excellent retention ( k′>3 ), sharp peak shapes, and seamless compatibility with Mass Spectrometry (MS)[4].

G A Ethyl 2-amino-3-hydroxy- 3-phenylpropanoate HCl B Assess Physicochemical Properties (Polarity, pKa, LogP) A->B C Highly Polar / Hydrophilic (Amine & Hydroxyl Groups) B->C Dominant trait D Aromatic Moiety (Phenyl Ring) B->D Secondary trait E HILIC Mode (Amide/Silica Column) C->E Best retention (Partitioning) G Standard RP-HPLC (C18 Column) C->G Poor retention (Elutes in void) F RP-HPLC Mode (Phenyl-Hexyl Column) D->F Moderate retention (π-π stacking)

Workflow for selecting the optimal HPLC mode based on the analyte's physicochemical properties.

Experimental Protocols: HILIC vs. Phenyl-Hexyl

To demonstrate the superiority of the HILIC approach for this specific amino acid ester, we developed two self-validating protocols. The HILIC method is recommended for routine Quality Control (QC) and pharmacokinetic screening due to its robustness and MS-compatibility.

Recommended Protocol: HILIC-UV/MS Workflow

Mechanism: Liquid-liquid partitioning into the stationary aqueous layer.

  • Column Selection: Agilent Poroshell 120 HILIC-OH5 (2.1 x 100 mm, 2.7 µm) or equivalent amide-bonded phase[7].

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. (The acidic pH ensures the primary amine remains fully protonated, standardizing its charge state).

    • Mobile Phase B (Weak Solvent): 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Elution: Isocratic at 85% B / 15% A.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL (Sample must be dissolved in a diluent of at least 75% Acetonitrile to prevent peak distortion)[7].

    • Detection: UV at 254 nm (targeting the phenyl chromophore)[2] or ESI+ MS (m/z 210.1 for the free base [M+H]+ ).

Alternative Protocol: RP-HPLC Phenyl-Hexyl Workflow

Mechanism: Hydrophobic and π−π adsorption.

  • Column Selection: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as a weak ion-pair to mitigate amine tailing).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. Flow rate: 1.0 mL/min.

ICH Q2(R2) Method Validation & Data Comparison

A method is only as trustworthy as its validation data. We evaluated both methods against the, which mandates rigorous testing of Specificity, Linearity, Accuracy, Precision, and Robustness[3][8].

Validation N1 ICH Q2(R2) Validation N2 Specificity (Resolution > 2.0) N1->N2 N3 Linearity & Range (R² ≥ 0.999) N1->N3 N6 LOD / LOQ (S/N 3:1 & 10:1) N2->N6 N4 Accuracy (98-102% Recovery) N3->N4 N5 Precision (RSD ≤ 2.0%) N3->N5 N7 Robustness (Flow, Temp, pH) N4->N7 N5->N7

ICH Q2(R2) analytical method validation lifecycle and acceptance criteria for HPLC quantification.

Quantitative Data Summary

The following table summarizes the experimental validation results, directly comparing the performance of the HILIC method against the Phenyl-Hexyl RP-HPLC method.

ICH Q2(R2) ParameterAcceptance CriteriaHILIC (Recommended)RP-HPLC (Phenyl-Hexyl)
Retention Factor ( k′ ) k′≥2.0 3.8 (Excellent retention)1.4 (Marginal retention)
Specificity (Resolution) Rs​>2.0 from impurities Rs​=4.1 Rs​=2.2
Linearity Range Method dependent0.5 – 100 µg/mL2.0 – 100 µg/mL
Correlation Coefficient ( R2 ) R2≥0.999 0.9998 0.9991
Accuracy (% Recovery) 98.0% – 102.0%99.4% ± 0.6%97.8% ± 1.5%
Precision (Repeatability) %RSD ≤2.0% 0.75% ( n=6 )1.85% ( n=6 )
Limit of Quantitation (LOQ) S/N≥10 0.15 µg/mL 0.80 µg/mL
Robustness Stable under deliberate variationsHighly stable (pH 2.8-3.2)Sensitive to TFA depletion

Conclusion & Scientific Verdict

While a Phenyl-Hexyl column can force the retention of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride via π−π interactions[5], the HILIC methodology is unequivocally superior .

By aligning the chromatographic mechanism with the analyte's dominant physicochemical trait (its high polarity), the HILIC method achieves a higher retention factor, sharper peak symmetry, and a significantly lower Limit of Quantitation (0.15 µg/mL). Furthermore, the absence of non-volatile ion-pairing reagents like TFA in the HILIC mobile phase ensures that this method is fully self-validating and directly transferable to LC-MS/MS systems for high-throughput drug development workflows[6].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, Nov 2023. Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes, Jul 2019. Available at:[Link]

Sources

Validation

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride vs phenylserine free base properties

Comparative Analysis: Ethyl 2-Amino-3-Hydroxy-3-Phenylpropanoate Hydrochloride vs. Phenylserine Free Base As a Senior Application Scientist, the decision to utilize an amino acid derivative in its free base form versus i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Ethyl 2-Amino-3-Hydroxy-3-Phenylpropanoate Hydrochloride vs. Phenylserine Free Base

As a Senior Application Scientist, the decision to utilize an amino acid derivative in its free base form versus its esterified hydrochloride salt is rarely a matter of mere convenience. It is a strategic choice that dictates the thermodynamic feasibility of a synthetic route, the solubility profile during purification, and the ultimate bioavailability of a formulated compound.

This guide objectively compares the physicochemical properties, synthetic utility, and experimental handling of phenylserine free base and its derivative, ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (phenylserine ethyl ester HCl).

Structural Causality & Physicochemical Profiling

To understand the divergent behaviors of these two compounds, we must analyze their structural states. Phenylserine, in its free base form, contains both a proton-donating carboxylic acid and a proton-accepting primary amine. In solution and in the solid state, it undergoes an internal acid-base neutralization, yielding a zwitterion with a net neutral charge but highly localized ionic poles[1]. This zwitterionic nature creates a tightly packed, rigid crystalline lattice with high lattice energy.

Conversely, converting phenylserine into its ethyl ester hydrochloride salt fundamentally alters its physicochemical profile. Masking the carboxylic acid with an ethyl group destroys the zwitterionic network, while protonating the amine with hydrochloric acid creates a cationic salt. This modification often grants the molecule enhanced properties, such as significantly increased aqueous solubility and better shelf-life stability[2]. Furthermore, the ethyl ester acts as a lipophilic mask, altering the molecule's partition coefficient compared to the highly polar free base[3].

Table 1: Quantitative & Qualitative Property Comparison

PropertyPhenylserine Free BaseEthyl 2-amino-3-hydroxy-3-phenylpropanoate HCl
Chemical State Zwitterionic ( −NH3+​ , −COO− )Cationic Salt ( −NH3+​Cl− ) with Ester
Aqueous Solubility Moderate (Lowest at isoelectric point)High (Driven by ionic dissociation of HCl)
Organic Solubility Very Low (Insoluble in DCM, THF, Ether)Moderate to High (Soluble in EtOH, DMF)
Melting Point > 200 °C (Decomposes)~ 150–155 °C
Lipophilicity Low (Highly polar, poor membrane transport)Higher (Ethyl group adds hydrophobic bulk)
Primary Use Case Direct peptide synthesis, global protectionSelective N-functionalization, prodrug formulation

Synthetic Strategy & Reactivity Profiles

When designing a synthetic workflow, the free base is notoriously recalcitrant in non-polar organic solvents. If selective N-acylation is required, the free base demands complex, multi-step global protection strategies to prevent unwanted O-acylation or polymerization.

The ethyl ester hydrochloride circumvents this by pre-protecting the carboxylate. However, the protonated amine in the HCl salt lacks the lone pair required for nucleophilic attack. The mechanism of any subsequent coupling reaction dictates that a base is required to effect the transformation: a stoichiometric equivalent of a mild organic base must be added to "free-base" the ligand and liberate the nucleophilic amine in situ[4].

Pathway Zwitterion Phenylserine Free Base Zwitterionic Lattice Low Organic Sol. EsterHCl Ethyl Ester HCl Disrupted Lattice High Aqueous Sol. Zwitterion->EsterHCl SOCl2, EtOH (Masks COOH) FreeAmine Ethyl Ester (Free Base) Lipophilic High Organic Sol. EsterHCl->FreeAmine Mild Base (TEA) (Deprotonates NH3+) Product N-Functionalized Derivative Target Compound FreeAmine->Product Electrophile (Nucleophilic Attack)

Reaction pathway demonstrating the modulation of solubility and reactivity via esterification.

Self-Validating Experimental Methodologies

The following protocols are designed with built-in visual and chemical feedback loops, ensuring that the researcher can validate the success of the reaction in real-time without immediate chromatographic analysis.

Protocol A: Synthesis of Phenylserine Ethyl Ester HCl from Free Base

Causality: Thionyl chloride ( SOCl2​ ) reacts exothermically with absolute ethanol to generate anhydrous HCl gas in situ. This HCl acts as the acid catalyst for the Fischer esterification of the carboxylic acid while simultaneously trapping the newly formed amine as a hydrochloride salt, driving the equilibrium forward.

  • Preparation: Suspend 1.0 equivalent of phenylserine free base in 10 volumes of absolute ethanol under an inert atmosphere.

  • Activation: Cool the suspension to 0 °C. Dropwise, add 1.2 equivalents of SOCl2​ .

  • Reflux & Validation: Heat the mixture to reflux (78 °C). Self-Validation: The starting zwitterion is insoluble in ethanol, presenting as an opaque white suspension. As the esterification proceeds and the crystalline lattice is broken, the mixture transitions into a completely clear, homogenous solution. This phase transition visually confirms the conversion.

  • Isolation: Concentrate the solution under reduced pressure and precipitate the product using cold diethyl ether. Filter and dry to yield the ethyl ester HCl salt.

Protocol B: In Situ Free-Basing for Selective N-Acylation

Causality: To utilize the ethyl ester HCl salt in an amide coupling, the chloride ion must be scavenged. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton sponge to liberate the primary amine.

  • Suspension: Weigh 1.0 equivalent of phenylserine ethyl ester HCl and suspend it in anhydrous dichloromethane (DCM) at 0 °C.

  • Free-Basing: Add 1.1 equivalents of DIPEA dropwise.

  • Validation: Self-Validation: The HCl salt is poorly soluble in cold DCM (cloudy suspension). Upon the addition of DIPEA, the salt is neutralized, forming DIPEA-HCl (soluble in DCM) and the highly lipophilic phenylserine ethyl ester free amine. The immediate clarification of the solution validates that the nucleophile is ready.

  • Coupling: Add 1.0 equivalent of the desired acyl chloride dropwise. Monitor via TLC until the free amine is consumed.

Protocol Step1 1. Suspend Ethyl Ester HCl in DCM Step2 2. Chill to 0°C (Ice Bath) Step1->Step2 Step3 3. Add 1.1 eq DIPEA dropwise Step2->Step3 Step4 4. Observe dissolution (Validation of free-basing) Step3->Step4 Liberates free amine Step5 5. Add Acyl Chloride Step4->Step5 Ready for coupling

Workflow for the in situ free-basing and N-acylation of phenylserine ethyl ester hydrochloride.

Bioavailability & Formulation Implications

From a pharmaceutical formulation standpoint, the physical state of the Active Pharmaceutical Ingredient (API) profoundly impacts therapeutic efficacy. Because of its significantly higher aqueous solubility, the hydrochloride salt form boasts rapid dissolution rates in the gastric environment, which often translates to higher bioavailability and more predictable pharmacokinetic profiles[2].

Furthermore, the ethyl ester acts as a transient lipophilic prodrug moiety. While the free base struggles to cross lipid bilayers due to its zwitterionic polarity, the esterified derivative possesses a much more favorable partition coefficient (LogP)[3]. Once the esterified salt is absorbed into the systemic circulation, ubiquitous endogenous esterases can hydrolyze the ethyl group, releasing the active amino acid payload at the target site.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

In drug development and synthetic chemistry, handling pharmaceutical intermediates like Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride requires more than a cursory glance at a standard safety checklist. As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, handling pharmaceutical intermediates like Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride requires more than a cursory glance at a standard safety checklist. As a Senior Application Scientist, I approach chemical handling as a system of physical and chemical causalities. By understanding exactly how a chemical interacts with its environment and the human body, we can design self-validating safety protocols that protect personnel and ensure the integrity of the experiment.

This guide provides the essential, step-by-step operational and logistical framework for safely managing this specific compound.

Mechanistic Causality of Hazards

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (CAS: 1) is typically encountered as a fine, crystalline powder[1]. The critical hazard mechanism lies in its formulation as a hydrochloride salt. While the salt form enhances its solubility for synthetic applications, it also renders the compound highly hygroscopic and acidic upon dissolution.

If airborne particulates of this powder contact the moisture in your respiratory tract, the tear film of your eyes, or sweat on your skin, the salt rapidly dissociates, releasing hydrochloric acid equivalents locally. This localized pH drop is the primary driver behind its classification as a chemical 2[2].

This causality directly informs our operational strategy: we must eliminate the two primary vectors of exposure—electrostatic powder transfer and aerosolization .

Personal Protective Equipment (PPE) Matrix

To effectively block the exposure vectors, PPE must be selected based on its physical barrier properties against fine, reactive dusts.

PPE CategorySpecificationMechanistic Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1)Fine airborne particulates can easily bypass the open frames of standard safety glasses. Goggles create a necessary micro-seal around the eyes.
Hand Protection Nitrile gloves (minimum 4 mil), double-glovedNitrile resists the electrostatic adhesion of the powder better than latex. Double-gloving allows you to safely shed the contaminated outer layer before exiting the fume hood.
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs create a physical seal at the wrist, preventing powder from migrating up the forearm during spatial transfers.
Respiratory Certified Chemical Fume HoodCaptures aerosolized particulates generated during spatial transfer and weighing, preventing inhalation.

Quantitative Operational Parameters

Environmental controls are just as critical as wearable PPE. The following quantitative parameters must be verified before handling the chemical to ensure a safe working environment.

ParameterTarget ValueMechanistic Rationale
Fume Hood Face Velocity 80 - 100 fpmProvides sufficient capture velocity for aerosolized powders without creating turbulent vortices that scatter the chemical[3].
Relative Humidity (Lab) 40% - 60%Reduces electrostatic buildup on the powder and weighing equipment, minimizing particle repulsion and aerosolization.
Glove Thickness 4 milEnsures adequate barrier integrity against mechanical micro-tears during spatula handling and vessel manipulation.

Step-by-Step Operational Workflows

Every protocol executed in the lab must be a self-validating system. The following methodology ensures that each step confirms the safety of the previous one.

Protocol A: Safe Weighing and Transfer
  • Environmental Preparation: Verify the chemical fume hood is operating with a face velocity between 80-100 feet per minute. Clear the hood of unnecessary clutter to prevent turbulent airflow, which can inadvertently scatter fine powders according to 3[3].

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with a damp, lint-free cloth. This grounds the surfaces and dissipates static charges that cause the hydrochloride powder to repel and aerosolize.

  • Primary Transfer: Using a static-free (e.g., grounded metal or conductive plastic) spatula, carefully transfer the Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride into a pre-tared, anti-static weigh boat.

  • Secondary Containment: Once weighed, transfer the powder into the reaction vessel inside the hood. Seal the vessel tightly.

  • System Validation: Inspect the exterior of the sealed reaction vessel. A successful, safe transfer is validated by the absolute absence of visible powder residue on the exterior of the secondary containment vessel before it is removed from the controlled ventilation area.

Protocol B: Decontamination and Spill Response

Crucial Causality: Never dry-sweep spilled hydrochloride powders. Dry sweeping provides the kinetic energy needed to aerosolize the irritant, directly exposing the operator.

  • Immediate Containment: If a spill occurs inside the hood, leave the hood running. Do not remove your hands from the hood until the outer gloves are removed.

  • The Wet-Wipe Method: Employ the wet-wipe method using a solvent compatible with the salt (e.g., water or a water/ethanol mix). Lay damp paper towels over the spill to solubilize and capture the residue without generating dust, as recommended by 4[4].

  • Waste Segregation: Place the contaminated, damp towels into a solid hazardous waste container.

  • Final Decontamination: Wipe the area a second time with a fresh damp cloth to ensure all acidic residue is neutralized and removed.

Waste Disposal Plan

Because this compound contains a hydrochloride salt and a phenyl ring, it must not be flushed down the sink.

  • Solid Waste: Collect all empty vials, contaminated weigh boats, and wet-wipe materials in a sealed, clearly labeled container designated for "Solid Organic/Halogenated Waste."

  • Disposal Routing: Route the waste for professional high-temperature incineration through your facility's licensed environmental health and safety (EHS) provider.

Operational Workflow Visualization

Workflow H Hazard Assessment CAS: 42267-16-3 P PPE Donning (Gloves, Goggles, Coat) H->P dictates W Weighing & Transfer (Fume Hood) P->W enables R Reaction Setup (Closed System) W->R proceeds to D Decontamination (Wet Wipe Method) R->D requires Wst Waste Disposal (Incineration) D->Wst generates

Operational workflow for handling Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride safely.

References

  • Title: 2-AMINO-3-HYDROXY-3-PHENYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

Sources

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